molecular formula C15H14N4O B15562385 Nevirapine-d8

Nevirapine-d8

Katalognummer: B15562385
Molekulargewicht: 274.35 g/mol
InChI-Schlüssel: NQDJXKOVJZTUJA-OVQQCADVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nevirapine-d8 is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 274.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C15H14N4O

Molekulargewicht

274.35 g/mol

IUPAC-Name

2-cyclopropyl-5,6,12,13,14-pentadeuterio-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i1D3,2D,3D,6D,7D,8D

InChI-Schlüssel

NQDJXKOVJZTUJA-OVQQCADVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Nevirapine-d8: Properties, Analysis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Nevirapine-d8, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (B1678648). This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in the bioanalytical quantification of Nevirapine. A detailed experimental protocol for the analysis of Nevirapine using this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is provided, along with data presentation in structured tables and a logical workflow diagram. This guide is intended to serve as a valuable resource for researchers and scientists involved in the development and analysis of antiretroviral drugs.

Introduction

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2] Accurate quantification of Nevirapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in quantitative bioanalysis by mass spectrometry. The deuterium-labeled analog closely mimics the physicochemical properties and chromatographic behavior of the unlabeled drug, allowing for effective correction of matrix effects and variations during sample preparation and analysis.

Chemical Structure and Properties

This compound is a synthetic, isotopically labeled form of Nevirapine where eight hydrogen atoms have been replaced by deuterium (B1214612) atoms. This substitution results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometric analysis.

Chemical Structure of Nevirapine:

The chemical structure of Nevirapine is 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one.[1][3]

While the exact positions of the eight deuterium atoms in commercially available this compound can vary between suppliers, they are typically located on the aromatic rings and the methyl group to prevent back-exchange with hydrogen atoms. A representative structure of Nevirapine with protons labeled is available in the scientific literature, which can be used to infer the likely positions of deuteration in this compound.[5]

The following diagram illustrates the relationship between Nevirapine and its deuterated form, this compound.

Nevirapine_Relationship Relationship between Nevirapine and this compound Nevirapine Nevirapine (C15H14N4O) Deuteration Isotopic Labeling (Substitution of 8H with 8D) Nevirapine->Deuteration Nevirapine_d8 This compound (C15H6D8N4O) Deuteration->Nevirapine_d8 Application Used as an Internal Standard in Quantitative Bioanalysis of Nevirapine Nevirapine_d8->Application

Caption: Logical workflow of this compound's origin and application.

Physicochemical Properties

The key physicochemical properties of Nevirapine and this compound are summarized in the table below. The data for Nevirapine is compiled from various sources, while the data for this compound is based on typical specifications for deuterated standards.

PropertyNevirapineThis compoundReference(s)
Chemical Formula C₁₅H₁₄N₄OC₁₅H₆D₈N₄O[2][3]
Molecular Weight 266.30 g/mol Approx. 274.35 g/mol [2][3]
CAS Number 129618-40-2Not consistently available[3]
Appearance White to off-white crystalline powderWhite to off-white solid[3]
Solubility Soluble in DMSOSoluble in DMSO, Methanol (B129727)[3]

Application as an Internal Standard

This compound is primarily utilized as an internal standard (IS) in analytical methods for the quantification of Nevirapine in biological samples such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled IS is considered the gold standard in quantitative LC-MS/MS analysis due to its ability to compensate for variability in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.

The following diagram illustrates a typical experimental workflow for the quantification of Nevirapine using this compound as an internal standard.

Bioanalytical_Workflow Bioanalytical Workflow for Nevirapine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Extraction Protein Precipitation or Solid Phase Extraction Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Area Integration (Nevirapine & this compound) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for Nevirapine analysis using an internal standard.

Experimental Protocol: Quantification of Nevirapine in Human Plasma by LC-MS/MS

This section provides a detailed protocol for the quantitative analysis of Nevirapine in human plasma using this compound as an internal standard. This protocol is adapted from established methods for the analysis of Nevirapine and its deuterated analogs.[6][7][8]

Materials and Reagents
  • Nevirapine reference standard

  • This compound internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nevirapine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Nevirapine stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the Nevirapine working standard solutions into drug-free human plasma to obtain calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the recommended LC-MS/MS parameters.

ParameterCondition
LC Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Nevirapine: m/z 267.1 → 226.1 This compound: m/z 275.2 → 234.1
Collision Energy Optimized for the specific instrument

Data Analysis and Quantification

The concentration of Nevirapine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the calibration standards. The calibration curve is generated by plotting the peak area ratios against the corresponding nominal concentrations of the calibration standards and applying a linear regression analysis.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Nevirapine in biological matrices. Its use as an internal standard in LC-MS/MS methods ensures reliable data for critical studies in drug development and clinical research. This technical guide provides essential information and a detailed experimental framework to aid researchers in the successful implementation of bioanalytical methods for Nevirapine.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the physical and chemical properties of Nevirapine (B1678648). Specific experimental data for the deuterated analog, Nevirapine-d8, is limited in publicly available literature. Therefore, this guide presents the well-established data for Nevirapine and provides calculated values for this compound based on a plausible molecular structure. The experimental protocols described are directly applicable to both compounds.

Introduction

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2][3] It functions by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, approximately 10 angstroms away from the active site, inducing a conformational change that inhibits its function.[3] this compound is a deuterated form of Nevirapine, where eight hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling is typically utilized in pharmacokinetic studies and as an internal standard in analytical assays, such as mass spectrometry, due to the mass difference from the parent compound. While extensive data exists for Nevirapine, specific experimental values for this compound are not widely reported. The physical and chemical properties of this compound are expected to be very similar to those of Nevirapine, with the primary difference being its molecular weight.

For the purpose of this guide, this compound is presumed to have deuterium atoms substituting the three hydrogens on the methyl group and all five hydrogens on the cyclopropyl (B3062369) group, a common pattern for creating a stable, deuterated internal standard.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of Nevirapine and the calculated properties for the presumed structure of this compound.

Table 1: General and Chemical Properties
PropertyNevirapineThis compound (Calculated)Reference
Chemical Name 11-Cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one11-(Cyclopropyl-d5)-5,11-dihydro-4-(methyl-d3)-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one[1][2][4]
Molecular Formula C₁₅H₁₄N₄OC₁₅H₆D₈N₄O[1][4]
Molecular Weight 266.30 g/mol 274.35 g/mol [1][4]
CAS Number 129618-40-2Not widely available[1][4]
Appearance White to off-white crystalline powderNot available
Table 2: Physicochemical Properties
PropertyValue (for Nevirapine)Reference
Melting Point 247-249 °C[4]
pKa 2.8[4]
Solubility Water: ~0.1 mg/mL at neutral pH; highly soluble at pH < 3DMSO: ≥22 mg/mLMethanol, Acetic Acid, Chloroform: Soluble[4][5]
LogP (Octanol/Water) 2.651 (Calculated)[6]

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis and characterization of Nevirapine, which are directly applicable to this compound.

High-Performance Liquid Chromatography (HPLC) for Determination in Serum

This method is crucial for pharmacokinetic studies.

  • Objective: To quantify the concentration of Nevirapine in a biological matrix (serum).

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer), with the exact ratio optimized for separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of 280 nm.

  • Sample Preparation:

    • Protein precipitation from the serum sample is achieved by adding a precipitating agent like perchloric acid.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected and can be directly injected into the HPLC system or further purified using solid-phase extraction if necessary.

  • Quantification: A calibration curve is generated using standards of known Nevirapine concentrations. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve. For this compound analysis, a mass spectrometer would be used as the detector (LC-MS).

Powder Dissolution Studies

This protocol helps in understanding the dissolution characteristics of the solid form of the drug.

  • Objective: To determine the rate of dissolution of Nevirapine powder in various physiological pH ranges.

  • Apparatus: A standard dissolution apparatus (e.g., USP Apparatus 2 - paddle).

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Phosphate buffer pH 6.8 to simulate intestinal fluid.

    • Phosphate buffer pH 7.4 to simulate physiological pH.

  • Procedure:

    • A known amount of Nevirapine powder (e.g., 100 mg) is added to a vessel containing a specified volume of the dissolution medium, maintained at 37 °C.

    • The paddle is rotated at a constant speed (e.g., 50 rpm).

    • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and filtered.

    • The concentration of dissolved Nevirapine in the aliquots is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: The cumulative percentage of drug dissolved is plotted against time to generate a dissolution profile. Studies have shown that Nevirapine exhibits pH-dependent solubility, with maximum dissolution in acidic conditions.[7]

Generation of Amorphous Nevirapine

This protocol is used to study the properties of the amorphous form compared to the crystalline form.

  • Objective: To prepare the amorphous form of Nevirapine for solid-state characterization.

  • Procedure:

    • A sample of crystalline Nevirapine is heated to its melting point (245-250 °C).

    • The molten sample is then rapidly cooled (quench-cooled) using liquid nitrogen. This rapid cooling prevents the ordered arrangement of molecules, resulting in an amorphous solid.

  • Analysis: The resulting amorphous material is then analyzed using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (pXRD) to confirm the absence of crystallinity. The solubility of the amorphous form is typically higher than the crystalline form.[7]

Mechanism of Action and Related Pathways

Nevirapine is a non-competitive inhibitor of HIV-1 reverse transcriptase. The following diagram illustrates its mechanism of action.

Nevirapine_Mechanism cluster_virus HIV-1 Virus cluster_enzyme HIV-1 Reverse Transcriptase (RT) Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase (p66/p51 heterodimer) Viral_RNA->RT_Enzyme Template Binding DNA_Synthesis_Inhibited Viral DNA Synthesis Blocked RT_Enzyme->DNA_Synthesis_Inhibited Inhibition of Reverse Transcription Active_Site Polymerase Active Site NNRTI_Pocket NNRTI Binding Pocket (Allosteric Site) NNRTI_Pocket->Active_Site Induces Conformational Change Nevirapine Nevirapine / this compound Nevirapine->NNRTI_Pocket Binds to Allosteric Site Viral_Replication_Blocked Viral Replication Blocked DNA_Synthesis_Inhibited->Viral_Replication_Blocked Prevents

Mechanism of action of Nevirapine.

The binding of Nevirapine or its deuterated analog to the allosteric NNRTI pocket causes a conformational change in the reverse transcriptase enzyme, which distorts the active site and prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle.

References

Synthesis and Characterization of Deuterated Nevirapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Nevirapine (B1678648), with a focus on Nevirapine-d8. Given the limited publicly available information on the direct synthesis of this compound, this document outlines a proposed synthetic route based on established methods for the non-deuterated parent compound and known deuteration techniques. The characterization and biological data are primarily based on studies of closely related deuterated analogs, such as 12-d3-Nevirapine, to provide a thorough understanding of the impact of deuteration on the molecule's properties.

Introduction to Deuterated Nevirapine

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed in drug development to alter the pharmacokinetic profile of a molecule. Specifically, the increased mass of deuterium can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In the case of Nevirapine, deuteration is explored to reduce the formation of certain metabolites that may be associated with adverse effects, such as hepatotoxicity.[1][2]

Proposed Synthesis of this compound

Synthesis of Deuterated Precursors

The synthesis of the deuterated precursors would be the initial and most critical phase.

  • Deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4): The four deuterium atoms could be introduced on the picoline ring. This would likely involve a multi-step synthesis starting from a deuterated pyridine (B92270) derivative.

  • Deuterated 2-cyclopropylaminonicotinic acid (CAN-d4): The deuterium atoms could be incorporated into the cyclopropyl (B3062369) and pyridine rings. The synthesis could start from deuterated nicotinic acid.[7]

Proposed One-Pot Synthesis of this compound

Once the deuterated precursors are obtained, a one-pot synthesis, similar to efficient methods developed for non-deuterated Nevirapine, can be employed.[3][4]

Reaction Scheme:

Deuterated Methyl 2-cyclopropylaminonicotinate (Me-CAN-d4) + Deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4) → this compound

Experimental Protocol (Proposed):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous diglyme (B29089) under a nitrogen atmosphere.

  • Base Addition: Carefully add sodium hydride (NaH) to the solvent.

  • Addition of Precursors: A solution of deuterated 2-chloro-3-amino-4-picoline (CAPIC-d4) in anhydrous diglyme is slowly added to the heated NaH suspension. This is followed by the slow addition of a solution of deuterated methyl 2-cyclopropylaminonicotinate (Me-CAN-d4) in anhydrous toluene/diglyme.

  • Reaction: The reaction mixture is heated to facilitate the condensation and subsequent cyclization reactions.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the excess NaH is carefully quenched with water. The crude this compound is then precipitated, filtered, and washed. Purification can be achieved by recrystallization from a suitable solvent system to yield the final product.

Characterization of this compound

The characterization of the synthesized this compound would be crucial to confirm its identity, purity, and the extent of deuteration.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be used to confirm the absence of protons at the deuterated positions. 2H NMR would show signals corresponding to the deuterium atoms. 13C NMR would provide information about the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, confirming the incorporation of eight deuterium atoms. Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pattern, which can provide further structural confirmation.[8][9]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for determining the purity of Nevirapine.[10][11][12] A validated HPLC method would be used to assess the purity of the synthesized this compound and to quantify it in various matrices.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying this compound and its metabolites in biological samples.[13][14][15]

In Vitro Metabolic Studies and Data

The primary rationale for deuterating Nevirapine is to alter its metabolism. In vitro studies using human liver microsomes and hepatocytes are essential to evaluate these effects. The following data, derived from studies on 12-d3-Nevirapine, provide insights into the expected metabolic profile of a deuterated Nevirapine analog.

Impact of Deuteration on Metabolite Formation

Deuteration at the 12-position of Nevirapine (12-d3-NVP) has been shown to significantly reduce the formation of the 12-hydroxy-Nevirapine (12-OHNVP) metabolite.[1][16]

Table 1: Formation of 12-OHNVP in Human Hepatocytes [1]

CompoundTreatment DurationFold Decrease in 12-OHNVP vs. NVP
12-d3-NVP (10 µM)24 hours10.6
12-d3-NVP (10 µM)48 hours13.2

This reduction in 12-hydroxylation can lead to "metabolic switching," where the drug is metabolized through alternative pathways.[2]

Table 2: Metabolite Formation in Recombinant CYP3A4 Incubations [2][17][18]

Compound (50 µM)MetaboliteRelative Peak Area Ratio (Metabolite/Internal Standard)
Nevirapine (NVP)2-hydroxy-NVP~1.5
12-d3-NVP2-hydroxy-NVP~2.5
Nevirapine (NVP)12-hydroxy-NVP~3.0
12-d3-NVP12-hydroxy-NVP~0.5
Nevirapine (NVP)Glutathione (B108866) Conjugate~0.2
12-d3-NVPGlutathione Conjugate~0.8
Enzyme Kinetics

The kinetic isotope effect can be quantified by measuring the enzymatic reaction rates for the deuterated and non-deuterated compounds.

Table 3: Kinetic Isotope Effect on 12-OHNVP Formation in Human Liver Microsomes [1][16]

ParameterValue
Observed Kinetic Isotope Effect10.1
Experimental Protocols for In Vitro Metabolism

Hepatocyte Metabolism Assay: [1]

  • Cell Culture: Plate primary human hepatocytes in collagen-coated plates.

  • Treatment: Treat the hepatocytes with Nevirapine or deuterated Nevirapine at various concentrations for specified time periods (e.g., 24 and 48 hours).

  • Sample Collection: Collect the cell culture medium at the end of the treatment period.

  • Analysis: Analyze the collected medium for the presence and quantity of Nevirapine and its metabolites using LC-MS/MS.

Glutathione Trapping Assay: [2][17]

  • Incubation: Incubate Nevirapine or deuterated Nevirapine with human liver microsomes or recombinant CYP enzymes in the presence of reduced glutathione (GSH) and an NADPH-regenerating system.

  • Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS to detect and identify any glutathione-conjugated metabolites.

Visualizations

Metabolic Pathway of Nevirapine

The metabolism of Nevirapine is primarily mediated by cytochrome P450 enzymes, leading to the formation of several hydroxylated metabolites.

Nevirapine_Metabolism Nevirapine Nevirapine Metabolite_2OH 2-hydroxy-Nevirapine Nevirapine->Metabolite_2OH CYP3A4 Metabolite_3OH 3-hydroxy-Nevirapine Nevirapine->Metabolite_3OH CYP2B6 Metabolite_8OH 8-hydroxy-Nevirapine Nevirapine->Metabolite_8OH CYP3A4, CYP2D6 Metabolite_12OH 12-hydroxy-Nevirapine Nevirapine->Metabolite_12OH CYP3A4, CYP2D6 Glucuronidated_Metabolites Glucuronidated Metabolites Metabolite_2OH->Glucuronidated_Metabolites Metabolite_3OH->Glucuronidated_Metabolites Metabolite_8OH->Glucuronidated_Metabolites Metabolite_12OH->Glucuronidated_Metabolites Hepatocyte_Workflow Start Start: Plate Primary Human Hepatocytes Treatment Treat with Nevirapine or this compound Start->Treatment Incubation Incubate for 24/48 hours Treatment->Incubation Sample_Collection Collect Culture Medium Incubation->Sample_Collection Analysis LC-MS/MS Analysis of Metabolites Sample_Collection->Analysis Data_Quantification Quantify Metabolite Levels Analysis->Data_Quantification

References

Deuterated Nevirapine: A Technical Guide to Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of deuterated nevirapine (B1678648) in metabolic stability studies. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, researchers can significantly alter the metabolic profile of the parent drug, offering a powerful tool to investigate drug metabolism, mitigate toxicity, and potentially enhance therapeutic outcomes. This document details the metabolic pathways of nevirapine, presents quantitative data on the effects of deuteration, outlines comprehensive experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding.

Introduction to Deuteration and Nevirapine's Metabolism

Deuteration is a strategy increasingly employed in drug discovery and development to improve the pharmacokinetic and metabolic properties of drug candidates. The substitution of a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This can lead to a more stable compound with a longer half-life, reduced formation of potentially toxic metabolites, and an altered metabolic profile.[3]

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily eliminated from the body through hepatic metabolism.[4][5] The major route of biotransformation involves oxidation by cytochrome P450 (CYP) enzymes, followed by glucuronidation and urinary excretion.[6][7] The primary CYP enzymes responsible for nevirapine's metabolism are CYP3A4 and CYP2B6.[4][7] These enzymes catalyze the formation of several hydroxylated metabolites, with the main ones being 2-, 3-, 8-, and 12-hydroxynevirapine (B42632).[6][7] The formation of the 12-hydroxynevirapine metabolite, in particular, has been linked to the hepatotoxicity associated with nevirapine.[8][9]

The Impact of Deuteration on Nevirapine's Metabolic Stability: Quantitative Insights

The strategic deuteration of nevirapine at the 12-methyl position (12-d3-nevirapine) has been shown to significantly alter its metabolic fate, primarily by reducing the formation of the 12-hydroxy metabolite. This targeted modification provides a clear example of the kinetic isotope effect in action.

Reduction in 12-Hydroxy-Nevirapine Formation

Studies using human and mouse hepatocytes, as well as human liver microsomes, have consistently demonstrated a substantial decrease in the formation of 12-hydroxy-nevirapine when 12-d3-nevirapine is used as the substrate compared to the non-deuterated parent compound.

Biological SystemFold Decrease in 12-OHNVP Formation (Nevirapine vs. 12-d3-Nevirapine)Reference
Human Hepatocytes (10 µM, 24h)10.6-fold[9][10]
Mouse Hepatocytes (10 µM)4.6-fold[9]
Mouse Hepatocytes (400 µM, 8h)3.5-fold[10]
Kinetic Isotope Effect (KIE)

The observed kinetic isotope effect provides a quantitative measure of the impact of deuteration on the rate of the metabolic reaction. A significant KIE indicates that the cleavage of the C-H bond is a rate-limiting step in the formation of the metabolite.

SystemObserved Kinetic Isotope Effect (KIE)Reference
Human Liver Microsomes10.1[9][10]
Metabolic Switching

A key consequence of blocking a primary metabolic pathway through deuteration is the potential for "metabolic switching," where the drug is shunted towards alternative metabolic routes. In the case of 12-d3-nevirapine, a notable increase in the formation of other metabolites has been observed, particularly at higher concentrations.

MetaboliteChange with 12-d3-Nevirapine vs. Nevirapine (400 µM)Reference
Glucuronidated MetabolitesIncreased[9][10]
Glutathione-Conjugated Metabolites3.0-fold increase[10]
2-hydroxy and glutathione (B108866) metabolitesIncreased formation[2][3][8][11]

Experimental Protocols for In Vitro Metabolic Stability Studies

This section provides a detailed methodology for conducting in vitro metabolic stability assays of deuterated and non-deuterated nevirapine using human liver microsomes.

Materials and Reagents
  • Test Compounds: Nevirapine and 12-d3-nevirapine (stock solutions in DMSO or acetonitrile)

  • Human Liver Microsomes (HLMs): Pooled from multiple donors

  • NADPH Regenerating System:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Buffer: Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Cofactors: Magnesium chloride (MgCl2)

  • Quenching Solution: Acetonitrile (B52724) or methanol (B129727) containing an internal standard (e.g., deuterated analog of a stable metabolite or a structurally similar compound)

  • Control Compounds: A compound with known high metabolic liability and one with known low metabolic liability.

Incubation Procedure
  • Preparation: Thaw human liver microsomes on ice. Prepare the NADPH regenerating system and keep it on ice.

  • Incubation Mixture Preparation: In a microcentrifuge tube or a 96-well plate, combine the phosphate buffer, MgCl2, and the human liver microsome suspension to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-incubate the microsome mixture at 37°C for 5-10 minutes in a shaking water bath or incubator.

  • Initiation of Reaction: Add the test compound (nevirapine or 12-d3-nevirapine) to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM). To initiate the metabolic reaction, add the NADPH regenerating system.

  • Time Points: Collect aliquots of the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The 0-minute time point is collected immediately after the addition of the NADPH regenerating system.

  • Termination of Reaction: Stop the reaction at each time point by adding a sufficient volume of cold quenching solution (e.g., 2-3 volumes of acetonitrile with internal standard) to each aliquot.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to precipitate the microsomal proteins.

  • Sample Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Use a suitable C18 reversed-phase column to separate the parent compound from its metabolites. A gradient elution with mobile phases consisting of water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol is typically employed.

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the parent compounds and their expected metabolites using multiple reaction monitoring (MRM). The MRM transitions will be specific for each analyte and the internal standard.

  • Quantification: Generate a calibration curve using standards of the parent compounds and, if available, their metabolites. The peak area ratio of the analyte to the internal standard is used to determine the concentration of the remaining parent compound at each time point.

Data Analysis
  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the metabolic stability studies of deuterated nevirapine.

Nevirapine_Metabolism cluster_parent Parent Drug cluster_enzymes CYP450 Enzymes cluster_metabolites Primary Metabolites Nevirapine Nevirapine CYP3A4 CYP3A4 Nevirapine->CYP3A4 Major CYP2B6 CYP2B6 Nevirapine->CYP2B6 Major Deuterated_Nevirapine 12-d3-Nevirapine Deuterated_Nevirapine->CYP3A4 Reduced Rate (KIE) Deuterated_Nevirapine->CYP2B6 Glucuronide_Conjugates Glucuronide Conjugates Deuterated_Nevirapine->Glucuronide_Conjugates Metabolic Switching GSH_Conjugates Glutathione Conjugates Deuterated_Nevirapine->GSH_Conjugates Metabolic Switching Metabolite_12OH 12-Hydroxynevirapine CYP3A4->Metabolite_12OH Forms Metabolite_2OH 2-Hydroxynevirapine CYP3A4->Metabolite_2OH Forms Metabolite_8OH 8-Hydroxynevirapine CYP3A4->Metabolite_8OH Forms Metabolite_3OH 3-Hydroxynevirapine CYP2B6->Metabolite_3OH Forms Metabolite_12OH->Glucuronide_Conjugates Metabolite_2OH->Glucuronide_Conjugates Metabolite_3OH->Glucuronide_Conjugates Metabolite_8OH->Glucuronide_Conjugates Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Reagents (Microsomes, Buffer, NADPH) C Pre-incubate Microsomes at 37°C A->C B Prepare Test Compounds (Nevirapine & Deuterated Nevirapine) D Initiate Reaction with Test Compound & NADPH B->D C->D E Collect Samples at Time Points D->E F Terminate Reaction & Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Remaining G->H I Determine Half-life (t1/2) H->I J Calculate Intrinsic Clearance (CLint) I->J Deuteration_Effect_Logic cluster_cause Cause cluster_mechanism Mechanism cluster_effect Primary Effect cluster_consequence Consequences Deuteration Deuteration at 12-position (C-H to C-D bond) KIE Kinetic Isotope Effect (KIE) Deuteration->KIE Reduced_Metabolism Slower rate of C-D bond cleavage by CYP3A4 KIE->Reduced_Metabolism Decreased_12OH Decreased formation of 12-Hydroxynevirapine Reduced_Metabolism->Decreased_12OH Metabolic_Switching Increased formation of other metabolites (e.g., GSH conjugates) Reduced_Metabolism->Metabolic_Switching Increased_Stability Increased Metabolic Stability Reduced_Metabolism->Increased_Stability

References

Technical Guide: Nevirapine-d8 for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing Nevirapine-d8, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine. This guide is intended to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound and includes detailed experimental protocols for its analysis.

Supplier and Purity Information

The selection of a reliable supplier is critical for ensuring the quality and integrity of research materials. Several reputable chemical suppliers offer this compound and its deuterated variants. The following table summarizes publicly available information on suppliers and the purity of their this compound products. It is important to note that a Certificate of Analysis (CoA) with batch-specific purity data should always be requested from the supplier before purchase.

SupplierProduct NameCatalog NumberStated PurityAdditional Information
MedChemExpress This compoundHY-10570S2High Purity (CoA available upon request)[1][2]Deuterium labeled Nevirapine.[1]
Cayman Chemical Nevirapine-d428093Chemical Purity: ≥98% (Nevirapine)[3]Deuterium Incorporation: ≥99% deuterated forms (d1-d4); ≤1% d0[3]
Santa Cruz Biotechnology N/AN/AA sample CoA for a related product shows testing for Appearance, Identification (1H-NMR, Mass Spectrometry), Isotopic Enrichment (≥ 98.0%), and Purity (HPLC, ≥ 98.0%)[4]While not specific to this compound, it indicates the quality control measures that may be in place.
Toronto Research Chemicals (TRC) Nevirapine-d3N391278Purity typically >95% (HPLC) for stable isotope-labeled compounds[5]A range of deuterated Nevirapine analogs are available.[6]

Experimental Protocols: Purity Determination of this compound

Accurate determination of the chemical and isotopic purity of this compound is essential for its use in research and development. The following protocols are adapted from established methods for the analysis of Nevirapine and can be applied to its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound by separating it from any non-deuterated Nevirapine and other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer and acetonitrile (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Accurately weigh and dissolve the Nevirapine reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration (e.g., 50 µg/mL).

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration comparable to the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

    • UV Detection: 268 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The chemical purity of this compound is calculated by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is ideal for confirming the isotopic enrichment of this compound.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Reagents:

  • As per the HPLC method.

Procedure:

  • Sample Preparation: Prepare the sample solution as described in the HPLC protocol.

  • LC Conditions: Utilize the same or a similar HPLC method to separate the analyte before it enters the mass spectrometer.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor the transitions for both Nevirapine (parent and fragment ions) and this compound. The specific m/z values will depend on the deuteration pattern. For example, for Nevirapine, the transition could be m/z 267 -> 226. For this compound, the parent ion will be shifted by +8 Da (m/z 275). The fragmentation pattern should be analyzed to select an appropriate fragment ion.

  • Analysis: Inject the sample and acquire data in MRM mode.

  • Calculation: The isotopic purity is determined by comparing the peak area of the deuterated species to that of the non-deuterated species.

Metabolic Pathway of Nevirapine

Understanding the metabolic fate of Nevirapine is crucial for interpreting in vivo studies. Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The following diagram illustrates the major metabolic pathways.

Nevirapine_Metabolism Major Metabolic Pathways of Nevirapine cluster_CYP450 CYP450 Oxidation Nevirapine Nevirapine 2-hydroxy-NVP 2-hydroxy-Nevirapine Nevirapine->2-hydroxy-NVP CYP3A4 3-hydroxy-NVP 3-hydroxy-Nevirapine Nevirapine->3-hydroxy-NVP CYP2B6 8-hydroxy-NVP 8-hydroxy-Nevirapine Nevirapine->8-hydroxy-NVP 12-hydroxy-NVP 12-hydroxy-Nevirapine Nevirapine->12-hydroxy-NVP Glucuronides Glucuronide Conjugates 2-hydroxy-NVP->Glucuronides 3-hydroxy-NVP->Glucuronides 8-hydroxy-NVP->Glucuronides 4-carboxy-NVP 4-carboxy-Nevirapine 12-hydroxy-NVP->4-carboxy-NVP 12-hydroxy-NVP->Glucuronides

Caption: Major metabolic pathways of Nevirapine via CYP450 oxidation and subsequent conjugation.

Experimental Workflow for Purity Analysis

The logical flow for a comprehensive purity analysis of a new batch of this compound is outlined below.

Purity_Analysis_Workflow Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation ReceiveSample Receive this compound Sample PrepSample Prepare this compound Sample Solution ReceiveSample->PrepSample PrepStandard Prepare Nevirapine Reference Standard HPLC HPLC-UV Analysis PrepStandard->HPLC PrepSample->HPLC LCMS LC-MS/MS Analysis PrepSample->LCMS ChemPurity Determine Chemical Purity HPLC->ChemPurity IsoPurity Determine Isotopic Purity LCMS->IsoPurity Report Generate Certificate of Analysis ChemPurity->Report IsoPurity->Report

Caption: A streamlined workflow for the comprehensive purity assessment of this compound.

References

CAS number and molecular weight of Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides essential information on Nevirapine-d8, a deuterated analog of Nevirapine, commonly used in bioanalytical and research settings.

Core Data Presentation

The key quantitative data for this compound are summarized in the table below, providing a clear reference for researchers.

ParameterValue
CAS Number 1051418-86-0
Molecular Formula C₁₅H₆D₈N₄O
Molecular Weight 274.35 g/mol

Experimental Protocol: Quantification of Nevirapine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a typical experimental protocol for the accurate quantification of Nevirapine in human plasma, a critical procedure in pharmacokinetic and clinical studies. This compound serves as an ideal internal standard due to its similar chemical and physical properties to the analyte, ensuring high precision and accuracy of the method.

Objective: To determine the concentration of Nevirapine in human plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Materials and Reagents:

  • Nevirapine reference standard

  • This compound (internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of Nevirapine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working solution of the internal standard (this compound) at an appropriate concentration in the same diluent.

  • Sample Preparation (Solid Phase Extraction):

    • To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution and vortex briefly.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient Elution: A suitable gradient program to ensure separation of Nevirapine from potential interferences.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Nevirapine: m/z 267.1 → 226.1

        • This compound: m/z 275.2 → 230.1

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both Nevirapine and this compound.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the Nevirapine standards.

    • Determine the concentration of Nevirapine in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of Nevirapine in human plasma using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Spike with This compound (IS) plasma_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into HPLC System reconstitute->lc_injection chrom_sep Chromatographic Separation (C18) lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM) chrom_sep->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calc calibration_curve Construct Calibration Curve ratio_calc->calibration_curve quantification Quantify Nevirapine Concentration calibration_curve->quantification

Caption: Workflow for Nevirapine quantification.

Solubility Profile of Nevirapine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Nevirapine's solubility in various solvent systems, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Executive Summary

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a key component in antiretroviral therapy. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability and low aqueous solubility.[1] This low solubility can present challenges in formulation development and may impact oral bioavailability.[2] Understanding the solubility of Nevirapine in different solvents is therefore critical for the development of effective drug delivery systems. This guide provides quantitative solubility data, detailed experimental protocols, and workflow diagrams to assist researchers in this endeavor.

Quantitative Solubility Data

The solubility of Nevirapine has been determined in a range of organic solvents, aqueous solutions, and in the presence of solubilizing agents. The following tables summarize the available quantitative data.

Table 1: Solubility of Nevirapine in Organic Solvents
SolventSolubility (mg/mL)Reference
Dimethyl Sulfoxide (DMSO)~ 2.5[3]
Dimethylformamide (DMF)~ 5[3]
Dichloromethane10[2]
Oleic Acid18[4]
PEG 60014[5]
PEG 600 + Tween 80350[5]
EthanolInsoluble[6]
Table 2: Solubility of Nevirapine in Aqueous Media
MediumSolubility (mg/mL)pHReference
Distilled Water0.095Neutral[5]
Distilled Water0.0994Neutral[1]
Water~ 0.1Neutral[2][4]
0.1N HCl2.22~ 1[5]
Phosphate (B84403) Buffer0.0556.8[5]
1:1 DMF:PBS~ 0.57.2[3]

Experimental Protocols

The determination of drug solubility is a fundamental aspect of pre-formulation studies. The following protocols are standard methods for accurately measuring the equilibrium solubility of a compound like Nevirapine or Nevirapine-d8.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Materials:

  • Nevirapine (or this compound) powder

  • Selected solvent(s)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Appropriate analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC)

Procedure:

  • Preparation: Add an excess amount of Nevirapine powder to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Measure the concentration of Nevirapine in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry (at a λmax of ~282 nm) or HPLC.[5]

  • Calculation: Calculate the solubility of Nevirapine in the solvent by taking into account the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying Nevirapine concentration.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detector at a wavelength of approximately 260-282 nm.[5]

  • Flow Rate: Typically 1 mL/min.

  • Injection Volume: 10-20 µL.

A standard calibration curve should be prepared using known concentrations of Nevirapine to ensure accurate quantification.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described above.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vials equil2 Agitate at constant temperature (24-48 hours) equil1->equil2 analysis1 Filter supernatant analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (HPLC or UV-Vis) analysis2->analysis3 results1 Calculate solubility cluster_preparation cluster_preparation cluster_equilibration cluster_equilibration cluster_preparation->cluster_equilibration cluster_analysis cluster_analysis cluster_equilibration->cluster_analysis cluster_results cluster_results cluster_analysis->cluster_results

Caption: Workflow for determining the equilibrium solubility of this compound.

hplc_workflow HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_quantification Quantification sample1 Prepare standard solutions hplc1 Inject standards to create calibration curve sample1->hplc1 sample2 Prepare filtered sample solution sample2->hplc1 hplc2 Inject sample hplc1->hplc2 hplc3 Integrate peak areas hplc2->hplc3 quant1 Determine concentration from calibration curve hplc3->quant1

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

The solubility of Nevirapine is a critical parameter that influences its formulation and bioavailability. This technical guide provides a summary of the known solubility of Nevirapine in various solvents, which can be used as a reliable estimate for the solubility of this compound. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to conduct their own solubility assessments, contributing to the development of optimized Nevirapine formulations.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nevirapine in Human Plasma Using Nevirapine-d8 as an Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Nevirapine (B1678648) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) integral to antiretroviral therapy (ART) for the treatment of HIV-1 infection. Therapeutic drug monitoring (TDM) of nevirapine is crucial to ensure optimal drug exposure, minimizing the risk of therapeutic failure and the development of drug resistance. This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of nevirapine in human plasma. The use of a stable isotope-labeled internal standard, Nevirapine-d8, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Principle of the Method

This method employs protein precipitation for simple and rapid sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of nevirapine and its deuterated internal standard, this compound. Quantification is based on the peak area ratio of the analyte to the internal standard.

Materials and Reagents

  • Analytes: Nevirapine, this compound

  • Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Deionized Water (18 MΩ·cm)

  • Reagents: Formic acid, Ammonium acetate

  • Biological Matrix: Blank human plasma (K3EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Nevirapine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of nevirapine in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Nevirapine Working Solutions: Prepare serial dilutions of the nevirapine stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation
  • Label polypropylene (B1209903) microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of plasma into the appropriately labeled tubes.

  • Add 10 µL of the IS Working Solution (100 ng/mL this compound) to all tubes except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 150 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the HPLC-MS/MS system.

HPLC-MS/MS Conditions

Table 1: HPLC Parameters

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
GradientSee Table 2
Injection Volume5 µL
Column Temperature40°C
Autosampler Temperature10°C

Table 2: HPLC Gradient

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020

Table 3: Mass Spectrometer Parameters

ParameterValue
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage5500 V
Temperature500°C
Collision GasNitrogen
MRM TransitionsSee Table 4

Data Presentation

Table 4: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Nevirapine267.1226.115035
This compound275.2234.215035

Note: The m/z for this compound is predicted based on an 8 Da mass shift. Actual values should be confirmed experimentally.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add this compound IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Concentration calibration->quantification internal_standard_logic analyte_prep Sample Prep Variability analyte_ion Ionization Fluctuation analyte_prep->analyte_ion is_prep Sample Prep Variability analyte_peak Analyte Peak Area analyte_ion->analyte_peak is_ion Ionization Fluctuation ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_prep->is_ion is_peak IS Peak Area is_ion->is_peak is_peak->ratio result Accurate Quantification ratio->result

Application Note: Quantification of Nevirapine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648), in human plasma. The method utilizes a stable isotope-labeled internal standard, Nevirapine-d8, for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column followed by detection using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM). The method is validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.

Introduction

Nevirapine is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in combination with other antiretroviral agents for the treatment of human immunodeficiency virus type 1 (HIV-1) infection.[1][2][3] Therapeutic drug monitoring (TDM) of Nevirapine is crucial to ensure optimal drug exposure, minimize the risk of toxicity, and prevent the development of drug resistance. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[2][4] This application note details a validated LC-MS/MS method for the determination of Nevirapine in human plasma, employing this compound as the internal standard (IS) to compensate for matrix effects and variability in sample processing.[1][3]

Experimental Protocols

Materials and Reagents
  • Nevirapine and this compound reference standards

  • HPLC-grade acetonitrile (B52724) and methanol (B129727)

  • Formic acid, analytical grade

  • Ammonium formate, analytical grade

  • Human plasma (K2EDTA)

  • Deionized water

Equipment
  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., Zorbax-C18 or Hypurity C18, 100 mm × 4.6 mm, 5.0 µm)[3][4]

  • Microcentrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nevirapine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Nevirapine stock solution with a 50:50 mixture of methanol and water to create calibration standards.[5]

  • Internal Standard Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with acetonitrile.[4]

Sample Preparation
  • Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 200 µL of the internal standard working solution in acetonitrile to precipitate proteins.[4]

  • Vortex mix the samples for 30 seconds.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample add_is Add 200 µL this compound in Acetonitrile plasma->add_is vortex Vortex Mix (30s) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

Liquid Chromatography
  • Column: Zorbax-C18 (or equivalent), 100 mm × 4.6 mm, 5 µm[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.8 mL/min[4]

  • Injection Volume: 5 µL[3]

  • Gradient: Start with 25% B, increase to 75% B over 1.5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

  • Total Run Time: Approximately 2.5 minutes[3]

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Source Parameters:

    • Nebulizer Gas: 35 psi

    • Auxiliary Gas: 35 psi

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • Ion Spray Voltage: 5500 V

    • Temperature: 600 °C

  • Compound Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Nevirapine267.1226.17044
This compound275.2231.17044

Note: The precursor and product ions for this compound are theoretical and should be optimized. The transitions for Nevirapine are based on published data.[3][4]

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method based on similar validated assays.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Nevirapine37.5 - 5991> 0.99
Data adapted from a similar study.[3]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ37.5< 15< 1585 - 115
LQC100< 15< 1585 - 115
MQC1000< 15< 1585 - 115
HQC5000< 15< 1585 - 115
Acceptance criteria based on FDA guidelines and reported in similar studies.[3][6]

Table 3: Recovery

AnalyteLQC (%)MQC (%)HQC (%)
Nevirapine~76~76~76
This compound~75~75~75
Expected recovery based on published data.[1][7]

System Workflow

G cluster_workflow LC-MS/MS System Workflow Autosampler Autosampler (Sample Injection) HPLC HPLC System (Chromatographic Separation) Autosampler->HPLC MS Mass Spectrometer (Ionization and Detection) HPLC->MS DataSystem Data System (Quantification) MS->DataSystem

Caption: Logical relationship of LC-MS/MS components.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and selective approach for the quantification of Nevirapine in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The use of a deuterated internal standard ensures accuracy and precision. This method is well-suited for clinical research and therapeutic drug monitoring of Nevirapine.

References

Application Note and Protocol: Sample Preparation of Plasma for Nevirapine Analysis with Nevirapine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of nevirapine is crucial to ensure efficacy and minimize toxicity. This application note provides a detailed protocol for the preparation of human plasma samples for the quantitative analysis of nevirapine using a stable isotope-labeled internal standard, Nevirapine-d8. The inclusion of this compound ensures high accuracy and precision by compensating for variability during sample processing and analysis.

The methodologies described herein are based on established bioanalytical techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, and are suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

Experimental Protocols

This section details three common methods for plasma sample preparation. The choice of method may depend on the desired level of sample cleanup, sensitivity requirements, and available laboratory equipment.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of plasma proteins.[1][2][3][4][5]

Materials and Reagents:

  • Human plasma (K3EDTA as anticoagulant is suitable)[6][7]

  • Nevirapine reference standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724), HPLC grade[1][4][8]

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spiking of Internal Standard: To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol) to achieve the desired final concentration.

  • Vortex: Briefly vortex the plasma sample for approximately 10 seconds to ensure thorough mixing.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample.[3] The 3:1 ratio of acetonitrile to plasma is a common starting point.[3]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8][9]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase of the analytical method (e.g., 50:50 methanol:water).[10]

  • Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for analysis.

Experimental Workflow for Protein Precipitation

plasma Plasma Sample (200 µL) is Add this compound IS (20 µL) plasma->is vortex1 Vortex Mix (10s) is->vortex1 ppt Add Acetonitrile (600 µL) vortex1->ppt vortex2 Vortex Mix (1-2 min) ppt->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Protein Precipitation Workflow for Nevirapine Analysis.

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.[10][11]

Materials and Reagents:

  • All materials from the PPT section.

  • Ethyl acetate, HPLC grade[10]

  • Sodium hydroxide (B78521) (e.g., 0.5 N)[10]

  • pH meter or pH strips

Protocol:

  • Spiking of Internal Standard: To a 500 µL aliquot of human plasma, add 50 µL of this compound working solution.

  • Vortex: Briefly vortex the sample.

  • pH Adjustment: Add 250 µL of 0.5 N Sodium Hydroxide to basify the sample (Nevirapine is a weak base, pKa ~2.8, and extracts well at high pH).[10] Vortex for 1 minute.

  • Extraction: Add 2.5 mL of ethyl acetate. Vortex vigorously for 5-10 minutes.

  • Centrifugation: Centrifuge at 3,500 x g for 10 minutes to separate the aqueous and organic layers.[12]

  • Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100-200 µL of the mobile phase.

  • Vortex and Transfer: Vortex and transfer to an autosampler vial.

Logical Relationships in Liquid-Liquid Extraction

cluster_0 Aqueous Phase cluster_1 Organic Phase plasma Plasma + this compound + NaOH extraction Extraction (Vortexing) plasma->extraction solvent Ethyl Acetate solvent->extraction separation Phase Separation (Centrifugation) extraction->separation evaporation Evaporation & Reconstitution separation->evaporation analysis Analysis evaporation->analysis start Start condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Plasma Sample (+ IS and Buffer) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol) wash->elute evap_recon Evaporate & Reconstitute elute->evap_recon end Inject for Analysis evap_recon->end

References

Protocol for the Bioanalysis of Nevirapine in Hair Samples Using Nevirapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the quantitative analysis of nevirapine (B1678648) in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with nevirapine-d8 as an internal standard. This method is crucial for monitoring long-term drug adherence and exposure in patients.

Introduction

Analysis of drug concentrations in hair offers a unique window into a patient's long-term adherence to treatment regimens. Unlike blood samples, which provide a snapshot of recent drug intake, hair samples can reveal a history of drug exposure over several months. Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is a key component of antiretroviral therapy for HIV-1. Monitoring its concentration in hair is a valuable tool for assessing treatment adherence. This protocol outlines a robust and sensitive LC-MS/MS method for the quantification of nevirapine in hair, employing this compound as an internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1][2]

Sample Preparation and Extraction

The following workflow outlines the key steps for preparing and extracting nevirapine from hair samples.

G cluster_prep Sample Preparation cluster_extraction Drug Extraction cluster_analysis Analysis Wash Wash Hair Samples Dry Dry Hair Samples Wash->Dry Rinse with warm water Cut Cut Hair into Segments Dry->Cut Air dry Weigh Weigh Hair Samples Cut->Weigh Approx. 1-3 mm segments Add_Solvent Add Methanol/TFA (9:1) Weigh->Add_Solvent Incubate Incubate Overnight at 37°C Add_Solvent->Incubate With shaking LLE Perform Liquid-Liquid Extraction Incubate->LLE Under alkaline conditions Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Fig 1. Experimental workflow for nevirapine analysis in hair.

Step-by-Step Protocol:

  • Hair Sample Washing: To remove external contaminants, wash the hair samples with a shampoo, rinse thoroughly with warm water (around 40-45°C), and then air dry completely.[3]

  • Sample Segmentation and Weighing: Cut the washed and dried hair into small segments of approximately 1-3 mm.[3] Accurately weigh about 2 mg of the cut hair into a glass test tube.[3][4][5][6]

  • Drug Extraction:

    • To each tube, add 1 mL of a methanol/trifluoroacetic acid (9:1, v/v) solution.[3][7][8]

    • Spike with the internal standard, this compound, at an appropriate concentration.

    • Incubate the samples overnight (approximately 14 hours) in a shaking water bath at 37°C.[3][7][8]

  • Liquid-Liquid Extraction (LLE):

    • Following incubation, perform a liquid-liquid extraction under alkaline conditions to further purify the sample.[3]

    • Add 0.50 mL of 0.20 M sodium phosphate buffer (pH 9.4) and vortex for 30 seconds.[8]

    • Add 3 mL of a methyl t-butyl ether/ethyl acetate (1:1) mixture and vortex three times for 1 minute each.[8]

    • Centrifuge the samples at 3,000 rpm for 10 minutes.[8]

    • Freeze the sample in a dry ice/methanol bath and transfer the organic supernatant to a clean test tube.[8]

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen gas.[8]

    • Reconstitute the dried residue in 100-200 µL of the mobile phase (e.g., 50% acetonitrile containing 0.15% acetic acid and 4 mM ammonium acetate).[3]

  • LC-MS/MS Analysis: Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system for analysis.[3]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the typical LC-MS/MS parameters for the analysis of nevirapine.

Table 1: Liquid Chromatography Conditions

ParameterCondition
Column BDS-C18 or equivalent
Mobile Phase 50% acetonitrile with 0.15% acetic acid and 4 mM ammonium acetate[3]
Elution Mode Isocratic[3]
Flow Rate Varies by column dimensions
Injection Volume 10 µL[3]
Run Time Approximately 3 minutes[3]

Table 2: Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive mode[1][2][9]
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 267.0 (for Nevirapine)[3]
Product Ion (m/z) 225.9 (for Nevirapine)[3]
Internal Standard This compound (adjust MRM transition accordingly)

Data Presentation and Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines. The following table summarizes key validation parameters from published methods for nevirapine analysis in hair.

Table 3: Method Validation Parameters

ParameterResult
Linearity Range 0.25 to 100 ng/mg of hair[3]
Correlation Coefficient (r²) > 0.99[3][9]
Limit of Quantification (LOQ) 0.25 ng/mg[3] or as low as 11 pg/mg with APCI[1][2]
Accuracy 98-106%[3]
Precision (CV) < 10% for spiked samples; < 7% for incurred samples[3]
Extraction Recovery > 95%[3]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the bioanalytical process, from sample receipt to final data analysis.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt & Logging Sample_Prep Sample Preparation (Wash, Cut, Weigh) Sample_Receipt->Sample_Prep Extraction Drug Extraction & LLE Sample_Prep->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Fig 2. Logical workflow of the bioanalytical process.

Conclusion

This protocol provides a detailed methodology for the bioanalysis of nevirapine in hair samples using this compound as an internal standard. The use of LC-MS/MS ensures high sensitivity and specificity, allowing for the accurate quantification of nevirapine concentrations. This method is a valuable tool for clinical and research settings to monitor long-term adherence to antiretroviral therapy, ultimately contributing to improved patient outcomes. The validation data presented demonstrates the robustness and reliability of the described procedures.

References

Application Notes and Protocols for Nevirapine-d8 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component in the treatment of HIV-1 infection.[1] Understanding its pharmacokinetic profile is essential for optimizing dosing regimens and ensuring therapeutic efficacy. Preclinical pharmacokinetic studies in animal models are a cornerstone of this process, providing valuable data on absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as Nevirapine-d8, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision.

This document provides detailed application notes and protocols for conducting pharmacokinetic studies of nevirapine in animal models, with a focus on the use of this compound as an internal standard.

Data Presentation: Pharmacokinetic Parameters of Nevirapine in Animal Models

The following tables summarize the pharmacokinetic parameters of nevirapine in various animal models. This data is crucial for inter-species comparison and for the extrapolation of preclinical findings to human clinical trials.

Table 1: Pharmacokinetic Parameters of Nevirapine in Rats

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t½ (h)Reference
Oral (p.o.)84.10 ± 0.501.50 ± 0.5025.4 ± 3.44.9 ± 0.7[2]
Intravenous (i.v.)4--11.2 ± 1.53.9 ± 0.5[2]

Data presented as mean ± standard deviation.

Experimental Protocols

Animal Models and Husbandry
  • Species: Wistar or Sprague-Dawley rats are commonly used for nevirapine pharmacokinetic studies.[2][3]

  • Age and Weight: Adult males, typically 2-3 months old and weighing between 280-310 g, are often selected.[2]

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, a temperature of 23 ± 1°C, and relative humidity of 60%.[2] Standard laboratory diet and water should be provided ad libitum.[2]

  • Acclimation: Allow for an adequate acclimation period of at least one week before the start of the study.

Dosing and Administration
  • Dose Formulation:

    • Oral (p.o.): Nevirapine can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) for oral gavage.[2]

    • Intravenous (i.v.): Due to its limited aqueous solubility, nevirapine for intravenous administration may require a specific vehicle. A dose of 4 mg per rat has been used to avoid high plasma concentrations.[2]

  • Dose Administration:

    • Oral: Administer the dose via oral gavage using a suitable gavage needle.

    • Intravenous: For i.v. administration and serial blood sampling, cannulation of the jugular vein is a common and effective procedure.[2]

Blood Sample Collection
  • Sampling Time Points: A typical sampling schedule for an oral pharmacokinetic study would include pre-dose (0 h) and post-dose time points such as 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the cannulated jugular vein into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 13,000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the collected plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Nevirapine

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of nevirapine in plasma, utilizing this compound as the internal standard.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To a 50 µL aliquot of plasma, add 10 µL of this compound internal standard working solution.

    • Add 150 µL of acetonitrile (B52724) to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Nevirapine: m/z 267.1 → 226.1

      • This compound: m/z 275.1 → 234.1

  • Calibration and Quality Control: Prepare calibration standards and quality control samples in blank plasma to cover the expected concentration range of the study samples.

Visualizations

Experimental Workflow

G cluster_prestudy Pre-Study Phase cluster_study Study Day cluster_poststudy Post-Study Analysis Animal_Acclimation Animal Acclimation (≥ 1 week) Cannulation Jugular Vein Cannulation (for i.v. and sampling) Animal_Acclimation->Cannulation Surgical Preparation Dosing Dose Administration (Oral or Intravenous) Cannulation->Dosing Blood_Sampling Serial Blood Sampling (pre-dose and post-dose) Dosing->Blood_Sampling Initiates PK timeline Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Plasma Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Analysis Bioanalysis (LC-MS/MS with this compound) Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Sample_Analysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting G cluster_phase1 Phase I Metabolism (Oxidation) cluster_secondary_oxidation Secondary Oxidation cluster_phase2 Phase II Metabolism (Conjugation) Nevirapine Nevirapine Metabolite_2_OH 2-Hydroxynevirapine Nevirapine->Metabolite_2_OH CYP3A4, CYP2B6 Metabolite_3_OH 3-Hydroxynevirapine Nevirapine->Metabolite_3_OH CYP3A4, CYP2B6 Metabolite_8_OH 8-Hydroxynevirapine Nevirapine->Metabolite_8_OH CYP3A4, CYP2B6 Metabolite_12_OH 12-Hydroxynevirapine Nevirapine->Metabolite_12_OH CYP3A4, CYP2B6 Glucuronides Glucuronide Conjugates Metabolite_2_OH->Glucuronides UGTs Metabolite_3_OH->Glucuronides UGTs Metabolite_8_OH->Glucuronides UGTs Metabolite_4_Carboxy 4-Carboxynevirapine Metabolite_12_OH->Metabolite_4_Carboxy Metabolite_12_OH->Glucuronides UGTs Excretion Urinary and Fecal Excretion Glucuronides->Excretion

References

Application Note: Preparation of Nevirapine-d8 Stock and Working Solutions for Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Nevirapine-d8 stock and working solutions. This compound is a stable, isotopically labeled version of Nevirapine, commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial for achieving accurate, precise, and reliable results by correcting for variability during sample preparation and analysis.[1][2][3]

Quantitative Data Summary

The following tables summarize the physicochemical properties of Nevirapine and the typical concentrations used for its deuterated internal standard solutions.

Table 1: Solubility of Nevirapine in Various Solvents

SolventSolubilityNotes
Water (neutral pH)~0.1 mg/mLPoorly water-soluble.[4][5]
0.1 N Hydrochloric Acid (HCl)Higher solubilityExhibits pH-dependent solubility; more soluble in acidic conditions.[6][7]
Methanol (B129727)SolubleCommonly used for preparing stock solutions.[8]
Dichloromethane10 mg/mLA suitable organic solvent for dissolving Nevirapine.[5]
AcetonitrileSolubleOften used in LC-MS/MS mobile phases and for sample preparation.[1]
Polyethylene Glycol 400 (PEG 400)Good solubilityCan be used as a cosolvent to enhance aqueous solubility.[9]
Oleic Acid18 mg/mLDemonstrates high solubility.[4]

Table 2: Typical Concentrations and Storage Conditions for this compound Solutions

Solution TypeTypical Concentration RangeRecommended SolventStorage Conditions
Stock Solution1 mg/mLMethanol or Acetonitrile2-8°C, protected from light
Working Solution10 ng/mL - 10 µg/mLMethanol or Acetonitrile2-8°C, protected from light

Note: The optimal concentration for the working internal standard solution is dependent on the specific analytical method and the expected analyte concentration range in the samples.[1]

Experimental Protocols

These protocols outline the preparation of this compound stock and subsequent working solutions. All procedures should be performed in a calibrated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
  • This compound (certified reference material)

  • HPLC-grade or LC-MS grade Methanol

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Amber glass vials or cryovials for storage

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparation of this compound Stock Solution (1 mg/mL)
  • Tare the Balance: Place a clean, dry weighing vessel (e.g., weigh boat or glass vial) on the calibrated analytical balance and tare the weight.

  • Weigh this compound: Accurately weigh approximately 1 mg of this compound reference standard into the tared vessel. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 1 mL Class A volumetric flask. Add approximately 0.7 mL of HPLC-grade methanol to the flask.

  • Ensure Complete Dissolution: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for 1 minute or sonicate for 5 minutes to ensure all solid material is completely dissolved.[1]

  • Dilute to Volume: Once dissolved, carefully add methanol to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.

  • Homogenize: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

  • Transfer and Store: Transfer the resulting 1 mg/mL stock solution to a clearly labeled amber glass vial. Store the solution in a refrigerator at 2-8°C, protected from light.

Protocol for Preparation of this compound Working Solution (e.g., 100 ng/mL)

Working solutions are prepared by serially diluting the stock solution. The following protocol is for a 100 ng/mL working solution.

  • Initial Dilution (to 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

    • Dilute to the 10 mL mark with methanol.

    • Cap and invert the flask 10-15 times to mix thoroughly. This creates an intermediate stock of 10 µg/mL.

  • Final Working Solution (to 100 ng/mL):

    • Pipette 1 mL of the 10 µg/mL intermediate stock solution into another 10 mL volumetric flask.

    • Dilute to the 10 mL mark with methanol.

    • Cap and invert the flask 10-15 times for complete homogenization.

    • This final solution is the 100 ng/mL working solution.

  • Storage: Transfer the working solution to a labeled amber vial and store at 2-8°C. It is recommended to prepare fresh working solutions from the stock solution regularly to ensure concentration accuracy.

Visualized Workflow

The following diagrams illustrate the logical workflow for the preparation of stock and working solutions.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation (1 mg/mL) cluster_working Working Solution Preparation (e.g., 100 ng/mL) weigh 1. Weigh this compound transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Add Solvent (Methanol) & Dissolve transfer->dissolve volume 4. Dilute to Final Volume dissolve->volume mix_stock 5. Homogenize Solution volume->mix_stock store_stock 6. Store Stock Solution (2-8°C) mix_stock->store_stock pipette 7. Pipette Stock Solution store_stock->pipette Use for Dilution dilute_work 8. Dilute with Solvent pipette->dilute_work mix_work 9. Homogenize Solution dilute_work->mix_work store_work 10. Store Working Solution (2-8°C) mix_work->store_work

Caption: A generalized workflow for preparing this compound stock and working solutions.

References

Solid-Phase Extraction Protocol for the Quantification of Nevirapine in Human Plasma Using Nevirapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Nevirapine (B1678648) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. Therapeutic drug monitoring of nevirapine is crucial to ensure efficacy and minimize toxicity. This application note details a robust and reliable solid-phase extraction (SPE) method for the quantification of nevirapine in human plasma using its deuterated internal standard, Nevirapine-d8, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for potential matrix effects and variability during sample preparation, thereby improving the accuracy and precision of the assay.[1] This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of nevirapine.

Materials and Methods

Materials
  • Analytes: Nevirapine, this compound (or a similar deuterated standard like Nevirapine-d5[2][3])

  • Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (deionized or HPLC grade), Phosphoric acid, Formic acid

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB) are effective for removing matrix interferences.[1] Alternatively, C18 cartridges can be used.[4]

  • Equipment: Centrifuge, evaporator (e.g., nitrogen evaporator), vortex mixer, analytical balance, pH meter, LC-MS/MS system.

Experimental Workflow

SPE_Workflow start Start: Human Plasma Sample pretreatment Sample Pretreatment - Add this compound (IS) - Dilute with 2% Phosphoric Acid start->pretreatment sample_loading Sample Loading - Load pre-treated sample onto SPE cartridge pretreatment->sample_loading spe_conditioning SPE Cartridge Conditioning 1. Methanol 2. Water spe_conditioning->sample_loading washing Washing Step - Wash with 5% Methanol in Water sample_loading->washing elution Elution - Elute Nevirapine and IS with Methanol washing->elution evaporation Evaporation - Evaporate eluate to dryness under Nitrogen elution->evaporation reconstitution Reconstitution - Reconstitute residue in mobile phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end End: Quantification of Nevirapine analysis->end

Caption: Workflow of the solid-phase extraction method for Nevirapine.

Protocol
  • Sample Pretreatment:

    • To 200 µL of human plasma, add 20 µL of the this compound internal standard (IS) working solution.

    • Vortex briefly to mix.

    • Add 200 µL of 2% phosphoric acid in water and vortex again.[1]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.[1]

    • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

    • Elution: Elute Nevirapine and the IS from the cartridge with 1 mL of methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[1] Vortex to ensure complete dissolution.

  • LC-MS/MS Analysis:

    • Inject an appropriate volume of the reconstituted sample into the LC-MS/MS system.

    • Chromatographic separation can be achieved using a C18 analytical column.[5]

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water).

    • Detection is performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) mode.

Results and Discussion

The described SPE method effectively removes endogenous plasma components that can interfere with the quantification of Nevirapine, thus reducing matrix effects.[1] The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, ensures high accuracy and precision by compensating for any variability during the extraction process and potential ion suppression or enhancement during MS detection.[1]

Quantitative Data Summary

The following tables summarize typical performance characteristics of SPE-LC-MS/MS methods for Nevirapine quantification.

Table 1: Linearity and Sensitivity

ParameterTypical ValueReference
Linearity Range10 - 5000 ng/mL[5]
25 - 10000 ng/mL[6]
37.5 - 5991 ng/mL[2][3]
Correlation Coefficient (r²)> 0.9970[5]
Lower Limit of Quantification (LLOQ)37.5080 ng/mL[2][3]
500 ng/mL[7]

Table 2: Accuracy and Precision

Quality ControlConcentration (ng/mL)Accuracy (%)Precision (%RSD)Reference
Low (LQC)304.01.3[5]
Medium (MQC)3007.02.8[5]
High (HQC)30006.23.6[5]
Overall-99.331.03[2][3]

Table 3: Recovery

AnalyteMean Recovery (%)Reference
Nevirapine88 - 114[4][7]
Internal Standard98.8 - 114[7]

Conclusion

This application note provides a detailed protocol for a solid-phase extraction method for the quantification of Nevirapine in human plasma using a deuterated internal standard. The method is shown to be sensitive, accurate, precise, and robust, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The provided workflow and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Separation and Quantification of Nevirapine and Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous separation and quantification of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648) (NVP), and its deuterated internal standard, Nevirapine-d8. The method utilizes a reverse-phase C18 column with a gradient elution, providing excellent chromatographic resolution and peak shape. Detection is achieved using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM), ensuring high selectivity and sensitivity for accurate quantification in various biological matrices. This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Nevirapine.

Introduction

Nevirapine is a key antiretroviral medication used in the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Nevirapine in biological samples is crucial for assessing treatment efficacy, patient adherence, and pharmacokinetic profiles. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy of the analytical results. This document provides a detailed protocol for the chromatographic separation and mass spectrometric detection of Nevirapine and this compound.

Chromatographic Conditions

A variety of HPLC and UPLC methods have been successfully employed for the analysis of Nevirapine.[2][3][4] The following table summarizes a recommended set of conditions for the separation of Nevirapine and its deuterated internal standard.

Table 1: HPLC and UPLC Chromatographic Conditions

ParameterHPLC ConditionsUPLC Conditions
System Waters 2795 Alliance HPLC[3][4]Waters Acuity UPLC H-Class[2]
Column Atlantis dC18, 5 µm, 3.9 x 150 mm[3][4]Waters BEH C18, 1.7 µm, 2.1 x 50 mm[2]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 4[4]Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724)/Methanol (B129727) (50:30 v/v) with 10 mM Ammonium Acetate, pH 4[4]Acetonitrile with 0.1% Formic Acid
Gradient 0-3 min (100% A), 4-7 min (100% B), 7.01-10 min (100% A)[4]0.5-9.0 min (5% to 90% B), 9.0-10.0 min (90% B)[2]
Flow Rate 1.0 mL/min[3][4]0.6 mL/min[2]
Column Temperature 40 °C[3]Ambient
Injection Volume 65 µL[3]Not Specified
Run Time 10 min[3]10 min[2]

Mass Spectrometry Conditions

Detection is performed using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 600 °C[5]
Ion Spray Voltage 5500 V[5]
Nebulizer Gas (GS1) 35 psi[5]
Auxiliary Gas (GS2) 35 psi[5]
Curtain Gas (CUR) 20 psi[5]
Collision Gas (CAD) 6 psi[5]

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Entrance Potential (EP) (V)Collision Energy (CE) (V)Collision Cell Exit Potential (CXP) (V)
Nevirapine 267.16[5]225.95[5]70[5]10[5]44[5]6[5]
This compound ~275.2~230.0Optimized based on instrument responseOptimized based on instrument responseOptimized based on instrument responseOptimized based on instrument response

Note: The exact m/z values for this compound and its optimal parameters should be determined by direct infusion and optimization on the specific mass spectrometer being used. The values for Nevirapine-d5 (m/z 272.19 -> 226.99) can be used as a starting point for optimization.[5]

Experimental Protocol

Materials and Reagents
  • Nevirapine reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (or other biological matrix)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Nevirapine and this compound in methanol to obtain primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nevirapine primary stock solution in 50:50 methanol:water to create working standard solutions for the calibration curve.[4]

  • Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 methanol:water to obtain a working internal standard solution of an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 180 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.[4]

  • Add an appropriate volume of the this compound internal standard working solution.

  • Add cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the tubes for 1 minute.

  • Centrifuge at 7852 x g for 10 minutes.[4]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in mobile phase A.

  • Transfer the reconstituted sample to an autosampler vial for injection into the HPLC-MS/MS system.

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Nevirapine) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Nevirapine in the unknown samples is then determined by interpolation from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing stock_prep Prepare Stock Solutions (NVP & NVP-d8) working_std Prepare Working Standards (Calibration Curve) stock_prep->working_std sample_spike Spike Plasma Samples with IS (NVP-d8) stock_prep->sample_spike protein_precip Protein Precipitation (Acetonitrile) sample_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection ms_detection MS/MS Detection (MRM) hplc_injection->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of NVP calibration_curve->quantification

References

Application Notes and Protocols for the Detection of Nevirapine-d8 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of Nevirapine-d8, a deuterated internal standard for Nevirapine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methodologies are based on established and validated methods for Nevirapine and its deuterated analogs.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Quantitative analysis of Nevirapine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response. This document outlines the key mass spectrometry parameters and a general experimental protocol for the detection of this compound.

Mass Spectrometry Parameters

The following table summarizes the proposed starting parameters for the detection of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. These parameters are derived from methods validated for Nevirapine and its other deuterated forms (d3 and d5) and should be optimized for the specific instrument in use.

Table 1: Proposed Mass Spectrometry Parameters for this compound

ParameterRecommended SettingComments
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 275.1Calculated based on the addition of 8 Daltons to the protonated molecule of Nevirapine (m/z 267.1).
Product Ion (Q2) m/z 226.0This is a common and abundant product ion for Nevirapine, corresponding to a key structural fragment.[1]
Dwell Time 100-200 msInstrument dependent; adjust to ensure adequate data points across the chromatographic peak.
Declustering Potential (DP) 70 - 90 VOptimize to maximize precursor ion intensity while minimizing in-source fragmentation.
Collision Energy (CE) 35 - 55 eVOptimize to maximize the intensity of the product ion.
Entrance Potential (EP) 10 VInstrument specific parameter.
Collision Cell Exit Potential (CXP) 10 - 15 VInstrument specific parameter.

Note: The optimal values for DP, CE, and CXP are instrument-dependent and should be determined by infusing a standard solution of this compound and performing compound optimization.

Experimental Protocol

This protocol provides a general workflow for the analysis of this compound in a biological matrix such as plasma.

Materials and Reagents
  • This compound certified reference material

  • Nevirapine certified reference material

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid

  • Ultrapure water

  • Control biological matrix (e.g., drug-free human plasma)

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standards for calibration curves and quality controls.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting Nevirapine from plasma samples.

  • To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The following are typical LC parameters for the separation of Nevirapine.

Table 2: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C

Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte (Nevirapine) to the internal standard (this compound) against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_solution Prepare this compound Stock Solution working_standards Prepare Working Standard Solutions stock_solution->working_standards sample_prep Plasma Sample Preparation (Protein Precipitation) working_standards->sample_prep lc_separation Liquid Chromatography Separation sample_prep->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Nevirapine calibration_curve->quantification

Caption: Workflow for this compound detection.

Signaling Pathway Diagram (Hypothetical)

As this compound is an internal standard and does not have a signaling pathway, a diagram illustrating its logical relationship in the quantitative assay is provided.

logical_relationship Analyte Nevirapine Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

References

Application Notes and Protocols for Quantifying Nevirapine Metabolites with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Nevirapine (NVP) and its primary metabolites using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below are compiled from established methodologies to ensure accuracy and reproducibility in pharmacokinetic and drug metabolism studies.

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Its efficacy and potential for adverse effects, such as skin rash and hepatotoxicity, are linked to its metabolic profile.[1] Accurate quantification of NVP and its metabolites is therefore essential for therapeutic drug monitoring and pharmacokinetic studies. The primary route of NVP metabolism is through cytochrome P450 (CYP) oxidation, followed by glucuronidation and urinary excretion.[2][3] The main oxidative metabolites are 2-, 3-, 8-, and 12-hydroxynevirapine (B42632) (OHNVP), with 12-OHNVP being further metabolized to 4-carboxynevirapine (CANVP).[4][2] The use of a stable isotope-labeled internal standard, such as deuterated Nevirapine, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[5]

Metabolic Pathway of Nevirapine

Nevirapine undergoes extensive hepatic metabolism primarily by CYP3A4 and CYP2B6 enzymes.[2][6] This process leads to the formation of several hydroxylated metabolites. The major metabolic pathway involves the hydroxylation at the 2, 3, 8, and 12 positions. The 12-hydroxy metabolite can be further oxidized to 4-carboxynevirapine.[1][2] These metabolites are then conjugated with glucuronic acid before being excreted in the urine.[4][2]

Nevirapine_Metabolism NVP Nevirapine OH_Metabolites Hydroxylated Metabolites (2-OH, 3-OH, 8-OH, 12-OH) NVP->OH_Metabolites CYP3A4, CYP2B6 Carboxy_Metabolite 4-Carboxynevirapine OH_Metabolites->Carboxy_Metabolite ALDH (from 12-OH) Glucuronides Glucuronide Conjugates OH_Metabolites->Glucuronides UGT Enzymes Carboxy_Metabolite->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion Sample_Preparation_Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard (Nevirapine-d3, 10 µL) Start->Add_IS Add_ACN Add Cold Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N2, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS (20 µL) Reconstitute->Inject

References

Troubleshooting & Optimization

Technical Support Center: Nevirapine-d8 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Nevirapine-d8 as an internal standard in analytical studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Nevirapine (B1678648), an antiretroviral drug. It is commonly used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The key advantage of using a stable isotope-labeled internal standard like this compound is that it shares very similar physicochemical properties with the analyte (Nevirapine). This allows it to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for variability during sample preparation and analysis.

Q2: What are the potential sources of error when using this compound as an internal standard?

Potential sources of error include:

  • Isotopic Instability (H/D Exchange): While generally stable, deuteriums can sometimes exchange with protons from the solvent, especially under harsh pH or temperature conditions. This can lead to a shift in the mass-to-charge ratio and interfere with quantification.

  • Purity of the Internal Standard: The this compound material should be of high chemical and isotopic purity. Impurities could include the unlabeled Nevirapine or other degradation products, which can interfere with the analysis.

  • Matrix Effects: Although this compound is designed to compensate for matrix effects, differential matrix effects can occur if the analyte and internal standard do not co-elute perfectly. This can lead to disproportionate ion suppression or enhancement.

  • Interference from Metabolites: Nevirapine is extensively metabolized in the body to several hydroxylated forms. While unlikely to have the same mass as this compound, high concentrations of these metabolites could potentially interfere with the chromatography or ionization. The main metabolites of Nevirapine include 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and 12-hydroxynevirapine.[1][2]

  • Incorrect Storage and Handling: Improper storage of the this compound stock and working solutions can lead to degradation or concentration changes, affecting the accuracy of the assay.

Q3: How can I assess the isotopic stability of my this compound internal standard?

To assess isotopic stability, you can perform experiments where the this compound standard is incubated in matrices of varying pH (acidic and basic) and at different temperatures for a prolonged period. After incubation, the sample is analyzed by LC-MS/MS to check for any decrease in the this compound signal and a corresponding increase in the signal for partially deuterated or unlabeled Nevirapine.

Troubleshooting Guides

Issue 1: Inconsistent or Drifting Internal Standard Response

Symptoms:

  • The peak area of this compound varies significantly across a batch of samples.

  • A gradual increase or decrease in the this compound signal is observed throughout the analytical run.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inconsistent Sample Preparation - Review the sample preparation workflow for consistency, especially pipetting of the IS. - Ensure complete and consistent evaporation and reconstitution steps.
Instrument Instability - Check for fluctuations in the mass spectrometer's source conditions (e.g., temperature, gas flows). - Inspect the LC system for leaks or pressure fluctuations.
Degradation of Internal Standard - Prepare fresh working solutions of this compound. - Evaluate the stability of this compound in the autosampler over the expected run time.
Matrix Effects - Investigate for differential matrix effects by comparing the IS response in neat solution versus extracted blank matrix. - Optimize sample cleanup to remove interfering matrix components.
Issue 2: Chromatographic Separation of Nevirapine and this compound

Symptoms:

  • Two distinct peaks are observed for Nevirapine and this compound, or the peaks are not perfectly co-eluting.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Isotope Effect - This is a known phenomenon with deuterium-labeled standards. - Modify chromatographic conditions (e.g., gradient slope, column temperature, mobile phase composition) to minimize the separation.
Column Degradation - Check the column performance with a standard mixture. - Replace the column if it shows signs of degradation (e.g., peak tailing, loss of resolution).
Issue 3: Poor Peak Shape for this compound

Symptoms:

  • The this compound peak is broad, tailing, or fronting.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Column Contamination - Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate Mobile Phase pH - Ensure the mobile phase pH is suitable for the column and the analyte.
Injection of a Strong Solvent - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.

Data Presentation

The following table summarizes typical performance data for LC-MS/MS assays for the quantification of Nevirapine, often utilizing a deuterated internal standard like this compound.

ParameterTypical Value/RangeReference
Linearity (ng/mL) 50 - 10,000[3]
Accuracy (%) 93.3 - 113.4[3]
Precision (%CV) 1.9 - 12.0[3]
Recovery (%) ≥70.7[3]
Internal Standard Nevirapine-d3, Nevirapine-d4, or similar
Matrix Effect ≤1.04[3]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for the extraction of Nevirapine and this compound from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN) containing 0.1% formic acid (precipitation solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters

This is an example of typical LC-MS/MS parameters for the analysis of Nevirapine and this compound. Optimization will be required for specific instruments and applications.

ParameterCondition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Nevirapine) Q1: 267.1 m/z, Q3: 226.1 m/z
MS/MS Transition (this compound) Q1: 275.1 m/z, Q3: 234.1 m/z (Example, will depend on deuteration pattern)

Visualizations

TroubleshootingWorkflow start Inconsistent this compound Response Observed check_prep Review Sample Preparation Protocol start->check_prep check_instrument Evaluate Instrument Performance start->check_instrument check_stability Assess IS Stability start->check_stability prep_issue Inconsistent Pipetting or Evaporation/Reconstitution? check_prep->prep_issue instrument_issue Fluctuations in Source Conditions or LC Pressure? check_instrument->instrument_issue stability_issue IS Degradation in Autosampler or Stock? check_stability->stability_issue prep_issue->instrument_issue No solution_prep Re-train on Pipetting Technique. Optimize Evaporation/Reconstitution. prep_issue->solution_prep Yes instrument_issue->stability_issue No solution_instrument Calibrate and Tune MS. Service LC System. instrument_issue->solution_instrument Yes solution_stability Prepare Fresh IS Solutions. Conduct Autosampler Stability Study. stability_issue->solution_stability Yes

Caption: Troubleshooting workflow for inconsistent internal standard response.

IsotopicEffect cluster_1 Ionization Source A Nevirapine (Analyte) IonSuppression Ion Suppression Zone A->IonSuppression Slightly Earlier Elution B This compound (IS) B->IonSuppression Slightly Later Elution C Matrix Interference C->IonSuppression Co-elutes with Analyte/IS note Differential matrix effects can occur if the analyte and IS do not co-elute perfectly, leading to inaccurate quantification.

Caption: Potential for differential matrix effects due to isotopic separation.

References

Addressing matrix effects in Nevirapine bioanalysis with Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bioanalysis of Nevirapine (B1678648), with a focus on addressing matrix effects using its deuterated internal standard, Nevirapine-d8.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Nevirapine?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like Nevirapine, by co-eluting compounds from the biological matrix (e.g., plasma, serum). This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase (ion enhancement). In the bioanalysis of Nevirapine, matrix effects can significantly compromise the accuracy, precision, and sensitivity of the assay, leading to unreliable quantification.[1]

Q2: How does using this compound as an internal standard help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since its chemical structure and physicochemical properties are nearly identical to Nevirapine, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression or enhancement in the mass spectrometer (MS) source.[2] By calculating the ratio of the peak area of Nevirapine to the peak area of this compound, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.[2]

Q3: Can this compound completely eliminate all issues related to matrix effects?

A3: While highly effective, a deuterated internal standard may not perfectly compensate for matrix effects in every situation. A phenomenon known as "differential matrix effects" can occur if there is a slight chromatographic separation between Nevirapine and this compound, causing them to elute into regions with varying degrees of matrix interference. Therefore, meticulous method development and validation are still essential.

Q4: What are the primary causes of matrix effects in plasma-based Nevirapine assays?

A4: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites. During the electrospray ionization (ESI) process, these components can compete with Nevirapine for ionization, alter the droplet formation and evaporation process, or create a charge competition at the ion source, all of which can lead to ion suppression.

Q5: What are the key validation experiments to assess matrix effects?

A5: The standard approach to quantitatively assess matrix effects is the post-extraction spike method. This involves comparing the analyte's response in a neat solution to its response in an extracted blank matrix that has been spiked with the analyte post-extraction. The Internal Standard (IS) Normalized Matrix Factor is a key parameter, and its coefficient of variation (CV) across different lots of the biological matrix should typically be ≤15%.[2][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Reproducibility of Nevirapine/Nevirapine-d8 Area Ratio Inconsistent sample preparation; Variable matrix effects between samples; Instrument instability.Review and standardize the sample preparation procedure. Ensure consistent timing and reagent volumes. Optimize the sample cleanup method (e.g., switch from protein precipitation to SPE) to remove more interferences. Check the stability of the mass spectrometer and LC system.
Significant Ion Suppression or Enhancement Observed Inadequate removal of matrix components (e.g., phospholipids); Co-elution of Nevirapine with highly suppressing endogenous compounds.Improve sample preparation: Consider solid-phase extraction (SPE) for a cleaner extract compared to protein precipitation (PPT) or liquid-liquid extraction (LLE).[1] Modify chromatographic conditions: Adjust the mobile phase gradient to better separate Nevirapine from the regions of significant matrix effects. Evaluate a different column chemistry.
Nevirapine and this compound Peaks are Not Co-eluting Isotope effect leading to slight retention time differences; Column degradation.This is sometimes unavoidable due to the deuterium (B1214612) substitution. Ensure the peak integration windows are appropriate for both analytes. If the separation is significant and impacts quantification, a new analytical column of the same type should be tested.
Low Recovery of Nevirapine Suboptimal extraction procedure; Analyte instability during extraction.Optimize the sample preparation method. For LLE, adjust the pH and choice of organic solvent. For SPE, test different sorbents and elution solvents.[1] For PPT, ensure the correct ratio of plasma to organic solvent.[4]
High Background or Interfering Peaks Contamination from reagents, collection tubes, or the analytical system; Presence of metabolites that are isobaric with Nevirapine or this compound.Use high-purity solvents and reagents.[5] Implement a thorough cleaning protocol for the LC-MS system. Ensure the mass spectrometer has sufficient resolution to distinguish between the analyte and potential interferences. Optimize chromatographic separation.

Quantitative Data Summary

The following tables provide a summary of representative quantitative data from bioanalytical methods for Nevirapine. While specific data for this compound is limited in published literature, the performance of other deuterated analogs like Nevirapine-d5 is presented, which is expected to be analogous to this compound.

Table 1: Matrix Effect and Recovery Data for Nevirapine Analysis

ParameterSample PreparationAnalyteInternal StandardValueReference
Matrix Factor (IS Normalized) Methanol (B129727)/TFA ExtractionNevirapineNevirapine-d50.98 - 0.99 (CV <10%)[2]
Recovery Perchloric Acid PrecipitationNevirapineNot specified92.4%[6]
Recovery Protein PrecipitationNevirapineIndinavir98.8% - 114%[7]
Recovery Solid Phase ExtractionNevirapineNevirapine-d5~76%[8]

Table 2: Example LC-MS/MS Method Parameters for Nevirapine

ParameterConditionReference
LC Column Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[8]
Mobile Phase Acetonitrile (B52724): Buffer (75:25 v/v)[8]
Flow Rate 1.0 mL/min[8]
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
MS/MS Transition (Nevirapine) m/z 267.16 -> 225.95[8]
MS/MS Transition (Nevirapine-d5) m/z 272.19 -> 226.99[8]

Experimental Protocols

1. Protein Precipitation (PPT) Method for Nevirapine in Human Plasma

This method is rapid but may result in less clean extracts compared to LLE or SPE.

  • Materials: Human plasma samples, Nevirapine and this compound stock solutions, acetonitrile (ACN, HPLC grade), vortex mixer, centrifuge.

  • Procedure:

    • Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Solid-Phase Extraction (SPE) Method for Nevirapine in Human Plasma

This method provides a cleaner sample extract, effectively reducing matrix effects.

  • Materials: Human plasma samples, Nevirapine and this compound stock solutions, SPE cartridges (e.g., Oasis HLB), methanol, water, wash solution (e.g., 5% methanol in water), elution solvent (e.g., methanol), collection tubes, evaporator.

  • Procedure:

    • Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]

    • Pre-treat 200 µL of plasma by adding the internal standard (this compound).

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

    • Elute Nevirapine and this compound with 1 mL of methanol into a clean collection tube.[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Extract add_is->extract ppt Protein Precipitation (ACN) supernatant Supernatant for Injection ppt->supernatant spe Solid-Phase Extraction evap Evaporate & Reconstitute spe->evap extract->ppt Method 1 extract->spe Method 2 evap->supernatant Clean Extract lcms LC-MS/MS System supernatant->lcms data Data Acquisition lcms->data ratio Calculate Peak Area Ratio (Nevirapine / this compound) data->ratio concentration Determine Concentration ratio->concentration

Caption: Bioanalytical workflow for Nevirapine using an internal standard.

matrix_effect_logic cluster_source Ion Source nevirapine Nevirapine ion_suppression Ion Suppression nevirapine->ion_suppression nevirapine_d8 This compound nevirapine_d8->ion_suppression matrix Matrix Components (e.g., Phospholipids) matrix->ion_suppression Causes ms_detector MS Detector ion_suppression->ms_detector Reduces Signal of Both ratio Analyte/IS Ratio ms_detector->ratio Provides Corrected Signal quantification Accurate Quantification ratio->quantification

Caption: Logic of matrix effect correction with a deuterated internal standard.

troubleshooting_flow cluster_solutions Solutions start Poor Reproducibility or Inaccurate Results check_is Check IS Response (this compound) start->check_is check_recovery Evaluate Recovery check_is->check_recovery Consistent instrument_check Check Instrument Performance check_is->instrument_check Inconsistent check_matrix Assess Matrix Effects check_recovery->check_matrix Acceptable optimize_prep Optimize Sample Prep (e.g., SPE) check_recovery->optimize_prep Low optimize_lc Optimize LC Method check_matrix->optimize_lc High end Problem Resolved check_matrix->end Acceptable optimize_prep->end optimize_lc->end instrument_check->end

Caption: Troubleshooting workflow for Nevirapine bioanalysis issues.

References

Technical Support Center: Optimizing LC-MS/MS Sensitivity for Nevirapine using Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Nevirapine. The information herein is designed to address specific issues that may arise during method development, validation, and sample analysis, with a focus on optimizing sensitivity using Nevirapine-d8 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting MRM transitions for Nevirapine and this compound?

A1: The selection of appropriate MRM transitions is critical for achieving high sensitivity and selectivity. For initial method development, the following precursor to product ion transitions are recommended. It is essential to optimize these transitions on your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Nevirapine267.16226.0Primary transition for quantification.[1][2][3]
267.1107.0Alternative transition.[4]
Nevirapine-d5272.19227.0Corresponds to the primary Nevirapine transition.[1][3]

Q2: I am observing high background noise in my chromatogram. What are the potential causes and solutions?

A2: High background noise can significantly impact sensitivity and the limit of quantification. Consider the following troubleshooting steps:

  • Mobile Phase Contamination: Ensure the use of high-purity, LC-MS grade solvents and additives.[5] Microbial growth in aqueous mobile phases can also contribute to noise; prepare fresh buffers daily or every 48 hours.[6]

  • Sample Matrix Effects: Biological matrices can cause ion suppression or enhancement.[7] Employing a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation, can mitigate these effects.[8][9]

  • Ion Source Selection: For less polar compounds like Nevirapine, Atmospheric Pressure Chemical Ionization (APCI) can sometimes produce lower background noise compared to Electrospray Ionization (ESI), as it is less susceptible to matrix effects.[10]

  • System Contamination: Flush the LC system and column thoroughly to remove any contaminants.[6]

Q3: My retention times are shifting between injections. What should I investigate?

A3: Retention time shifts can lead to inaccurate peak integration and quantification. The following diagram illustrates a troubleshooting workflow for this issue:

G start Retention Time Shift Observed check_pressure Check LC System Pressure Is it stable? start->check_pressure stable_pressure Pressure is Stable check_pressure->stable_pressure Yes unstable_pressure Pressure Fluctuates check_pressure->unstable_pressure No check_mobile_phase Inspect Mobile Phase Freshly prepared? Correct composition? mobile_phase_ok Mobile Phase is OK check_mobile_phase->mobile_phase_ok Yes mobile_phase_issue Mobile Phase Issue check_mobile_phase->mobile_phase_issue No check_column Evaluate Column Column age? Contamination? column_ok Column is OK check_column->column_ok Yes column_issue Column Issue check_column->column_issue No stable_pressure->check_mobile_phase leak_check Check for leaks Purge pump unstable_pressure->leak_check resolve Issue Resolved leak_check->resolve mobile_phase_ok->check_column prepare_new_mp Prepare fresh mobile phase mobile_phase_issue->prepare_new_mp prepare_new_mp->resolve flush_or_replace Flush or replace column column_issue->flush_or_replace flush_or_replace->resolve G plasma 100 µL Plasma Sample is Add this compound Internal Standard plasma->is precipitate Add 300 µL Acetonitrile (or Perchloric Acid) is->precipitate vortex Vortex to Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Technical Support Center: Troubleshooting HPLC Analysis of Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor peak shape encountered during the HPLC analysis of Nevirapine-d8.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in HPLC?

Poor peak shape in HPLC, such as tailing, fronting, or splitting, can compromise the accuracy and reproducibility of your results.[1][2] The ideal peak is symmetrical and Gaussian.[2][3] Common issues include interactions between the analyte and the stationary phase, column problems, inappropriate mobile phase conditions, or issues with the HPLC system itself.[1][2]

Q2: What typically causes peak tailing for a basic compound like this compound?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue for basic compounds.[3][4] The primary cause is often secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][3] Other causes can include column degradation, low buffer strength in the mobile phase, column overload, or extra-column band broadening.[2]

Q3: What leads to peak fronting?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing.[3][5] It is often a result of column overload, where too much sample is injected, or poor sample solubility in the mobile phase.[3][4][5] If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can also lead to fronting.[6]

Q4: Why is my this compound peak splitting into two or more peaks?

Peak splitting can occur for several reasons. If it affects all peaks, it may indicate a physical problem with the system, such as a blocked column frit or a void in the column packing material.[3][7] If only the this compound peak is splitting, it could be due to the sample solvent being incompatible with the mobile phase, or it may indicate that two components are eluting very close together.[3][7]

Q5: What is considered an acceptable peak tailing factor?

The tailing factor (Tf), as defined by the USP, is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical Gaussian peak.[8][9] Generally, a tailing factor above 2.0 is considered unacceptable for methods requiring high precision.[2]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common peak shape issues with this compound.

Problem: My this compound peak is tailing.

Peak tailing is a common issue that can affect resolution and integration accuracy.[2][5] Follow these steps to diagnose and solve the problem.

Step 1: Check Your Mobile Phase pH and Buffer

The mobile phase pH is critical for controlling the peak shape of ionizable compounds like Nevirapine (B1678648).

  • Is the mobile phase pH appropriate? For basic compounds, using a low pH mobile phase (around pH 2-3) protonates the acidic silanol groups on the column packing, minimizing secondary interactions that cause tailing.[2][3] Alternatively, a high pH (around 7-8) can be used to ensure the basic analyte is in its neutral form, which can also improve peak shape.[2][10] Operating near the analyte's pKa should be avoided as it can lead to inconsistent ionization and asymmetrical peaks.[1]

  • Is the buffer concentration sufficient? Low buffer strength may not be adequate to control the pH at the column surface, leading to tailing. A buffer concentration of 10-50 mM is typically recommended.[2][9]

Solution:

  • Adjust the mobile phase to a pH of 3 or lower. Several methods for Nevirapine use phosphate (B84403) or acetate (B1210297) buffers around pH 3.5-4.8.[11][12][13]

  • Increase the buffer concentration if it is below 10 mM.[2]

Step 2: Evaluate the HPLC Column

The column is a frequent source of peak shape problems.

  • Is the column old or contaminated? Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase, leading to active sites and peak tailing.[2] This is more likely after 500 or more injections.[9]

  • Are you using the right type of column? Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize silanol interactions.[1][3] "End-capped" columns have fewer free silanol groups, reducing tailing for basic compounds.[3]

Solution:

  • If the column is old, replace it with a new one of the same type.[2]

  • Use a guard column to protect the analytical column from contamination and extend its lifetime.[14][15]

  • Consider using a column with a different stationary phase, such as one with polar-embedding or a CSH (Charged Surface Hybrid) particle technology, which are designed to improve peak shape for basic compounds.[1][10]

Step 3: Assess Sample and Injection Parameters

The way the sample is prepared and injected can significantly impact peak shape.

  • Is the column overloaded? Injecting too much sample can saturate the stationary phase, leading to tailing.[2][5] This is a classic symptom of column overload, especially for basic compounds.[9]

  • Is the injection solvent compatible with the mobile phase? If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) in a weak mobile phase), it can cause peak distortion.[2][6]

Solution:

  • Reduce the injection volume or dilute the sample and reinject.[2][5]

  • Whenever possible, dissolve the sample in the initial mobile phase composition.[2][6]

Step 4: Inspect the HPLC System

Problems with the HPLC hardware can also contribute to poor peak shape.

  • Could there be extra-column band broadening? Long or wide-diameter tubing between the injector, column, and detector can increase dead volume, causing peaks to tail.[1] This effect is more pronounced for early-eluting peaks.[15]

  • Are there any leaks? Leaks in the system, particularly between the column and detector, can lead to broad peaks.[16]

Solution:

  • Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) to minimize dead volume.[1][2]

  • Check all fittings for leaks and tighten or replace them as needed.[16]

Problem: My this compound peak is fronting.

Fronting peaks are often caused by overload or solubility issues.

Solution:

  • Reduce Sample Concentration/Volume: This is the most common cause of fronting.[5] Decrease the amount of sample injected onto the column.

  • Check Sample Solvent: Ensure your sample is fully dissolved. If the sample has poor solubility in the mobile phase, it can cause fronting.[3][4] Try dissolving the sample in a weaker solvent or directly in the mobile phase.

Problem: My this compound peak is split or has a shoulder.

Split peaks can be caused by chemical or physical problems.

Solution:

  • Check for Column Contamination or Voids: A blocked inlet frit or a void at the head of the column can distort the sample flow path, causing splitting for all peaks.[3][7] Try back-flushing the column. If this doesn't work, the column may need to be replaced.[9]

  • Ensure Sample Solvent Compatibility: Injecting a sample in a solvent that is not miscible with or is much stronger than the mobile phase can cause peak splitting.[3] Prepare your sample in the mobile phase.

  • Investigate Co-elution: If only a single peak is split, it might be two different components eluting very close together.[7] To test this, try a smaller injection volume; if two distinct peaks appear, adjust the mobile phase composition or gradient to improve separation.[7]

Quantitative Data: HPLC Method Parameters for Nevirapine

The following table summarizes typical HPLC parameters used for the analysis of Nevirapine, which can serve as a starting point for method optimization for this compound.

ParameterCondition 1Condition 2Condition 3Condition 4
Column Inertsil ODS 3 (250 x 4.6 mm, 5 µm)[11]Symmetry C18 (dimensions not specified)[12]Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5 µm)[17]Xterra RP18 (150 x 4.6 mm, 5 µm)[14]
Mobile Phase 50 mM Sodium Acetate (pH 4) : Acetonitrile (73:27 v/v)[11]Acetonitrile : Phosphate Buffer (pH 3.5) (65:35 v/v)[12]Acetate Buffer (pH 3.9) : Acetonitrile (45:55 v/v)[17]Gradient with Acetonitrile and 20 mM Ammonium Acetate (pH 4)[14]
Flow Rate 1.0 mL/min[11][14]0.8 mL/min[12]1.0 mL/min[17]1.0 mL/min[14]
Detection (UV) 280 nm[11]283 nm[12]246 nm[17]260 nm[14]
Column Temp. 25 °C[11]Ambient[12][17]40 °C[14]Ambient[17]
Injection Vol. 50 µL[11]Not SpecifiedNot Specified65 µL[14]

Experimental Protocol Example: RP-HPLC Method for Nevirapine

This protocol is a representative example based on published methods and can be adapted for this compound.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., Inertsil ODS 3, 250 x 4.6 mm, 5 µm).[11]

  • HPLC grade Acetonitrile, Methanol, and water.

  • Analytical grade Sodium Acetate Trihydrate.

  • This compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: Prepare a 50 mM solution of sodium acetate trihydrate in water, adjust the pH to 4 with acetic acid. Mix this buffer with acetonitrile in a 73:27 (v/v) ratio. Filter and degas the mobile phase before use.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25 °C.[11]

  • Detection Wavelength: 280 nm.[11]

  • Injection Volume: 50 µL.[11]

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[11]

  • Working Solutions: Prepare calibration standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range (e.g., 50 ng/mL to 4000 ng/mL).[11]

4. Sample Preparation

  • For analysis from a biological matrix like plasma, a liquid-liquid extraction or protein precipitation step is typically required.[11]

  • If analyzing a formulated product, dissolve the sample in a suitable solvent (ideally the mobile phase) and filter through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key troubleshooting workflows and chemical interactions relevant to the HPLC analysis of this compound.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Resolution start Identify Peak Shape Problem Tailing Peak Tailing start->Tailing Fronting Peak Fronting start->Fronting Splitting Peak Splitting start->Splitting CheckMobilePhase Check Mobile Phase (pH, Buffer, Composition) Tailing->CheckMobilePhase Most Common CheckOverload Check for Overload & Sample Solubility Fronting->CheckOverload CheckColumnVoid Check for Column Void / Blocked Frit Splitting->CheckColumnVoid CheckColumn Check Column (Age, Contamination, Type) CheckMobilePhase->CheckColumn CheckSample Check Sample (Overload, Solvent) CheckColumn->CheckSample CheckSystem Check System (Leaks, Dead Volume) CheckSample->CheckSystem end Peak Shape Improved CheckSystem->end CheckOverload->end CheckSolventMismatch Check Sample Solvent & Co-elution CheckColumnVoid->CheckSolventMismatch CheckSolventMismatch->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

G cluster_0 Mechanism of Peak Tailing for Basic Compounds cluster_1 Solution Nevirapine This compound (Basic) in Mobile Phase (Low pH) Silica Silica Stationary Phase Nevirapine->Silica Primary Partitioning (Desired) Interaction Secondary Ionic Interaction (Causes Tailing) Nevirapine->Interaction Silanol Acidic Silanol Groups (-Si-OH) Silanol->Interaction No_Interaction Minimized Secondary Interaction (Symmetrical Peak) Protonated_Silanol Protonated Silanol Groups (-Si-OH2+) at Low pH Protonated_Silanol->No_Interaction Leads to

Caption: Chemical interactions causing peak tailing for Nevirapine.

References

Preventing isotopic back-exchange of Nevirapine-d8 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isotopic back-exchange of Nevirapine-d8 during sample preparation.

Troubleshooting Guide: Diagnosing and Resolving Isotopic Back-Exchange

Isotopic back-exchange, the unintended replacement of deuterium (B1214612) with hydrogen, can compromise the accuracy of quantitative analyses using this compound as an internal standard. This guide provides a systematic approach to identify and mitigate this issue.

Symptoms of Isotopic Back-Exchange
  • Decreased Internal Standard Signal: A noticeable reduction in the peak area or height of this compound over time or between sample batches.

  • Increased Analyte Signal: An unexpected increase in the Nevirapine signal, potentially leading to artificially inflated concentration measurements.

  • Appearance of a "Ghost Peak": A peak appearing at the retention time of unlabeled Nevirapine in blank samples spiked only with this compound.

Potential Causes and Solutions
Potential Cause Recommended Action Detailed Protocol
Sub-optimal pH Conditions Maintain a neutral to slightly acidic pH (pH 4-7) during sample extraction and storage. Avoid strongly acidic or basic conditions.Protocol 1: pH Optimization. Prepare several aliquots of your sample matrix (e.g., plasma) and adjust the pH of each to a different value within the 3-8 range using small amounts of dilute formic acid or ammonium (B1175870) hydroxide. Spike this compound into each aliquot, process immediately (T=0), and after a set incubation period (e.g., 4 hours at room temperature). Analyze all samples and compare the this compound and Nevirapine signals to identify the optimal pH range with minimal back-exchange.
Elevated Temperature Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the sample preparation workflow. Avoid prolonged exposure to room temperature or higher.Protocol 2: Temperature Stability Assessment. Prepare two sets of samples in your typical sample matrix, each spiked with this compound. Process one set immediately (T=0). Incubate the second set at room temperature and a third set at 37°C for a defined period (e.g., 2-4 hours). Process the incubated samples and analyze all sets by LC-MS/MS. A significant decrease in the this compound signal in the incubated samples indicates temperature-induced back-exchange.
Inappropriate Solvent Choice Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for reconstitution and extraction where possible. If protic solvents (e.g., methanol (B129727), water) are necessary, minimize the exposure time and temperature.Protocol 3: Solvent Evaluation. Reconstitute your extracted samples (containing this compound) in different solvents or solvent mixtures (e.g., 100% acetonitrile, 50:50 acetonitrile:water, 100% methanol). Analyze the samples immediately after reconstitution and after a 2-hour incubation at room temperature. Compare the stability of the this compound signal in each solvent to select the one that minimizes back-exchange.
Unstable Deuterium Label Position While the user cannot change the labeling, understanding the stability of different label positions is crucial. Deuterium on the 12-methyl group of Nevirapine is known to be stable. Labels on the aromatic rings are generally stable but can be susceptible to exchange under harsh acidic conditions.Action: If back-exchange is persistent and significant, consider sourcing Nevirapine with a different deuteration pattern or a ¹³C-labeled internal standard, which is not susceptible to back-exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic back-exchange and why is it a concern for this compound?

A1: Isotopic back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This is a significant concern in quantitative mass spectrometry because it alters the mass of the internal standard. This can lead to an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte (unlabeled Nevirapine) concentration, ultimately compromising the accuracy and reliability of the analytical results.

Q2: Where are the deuterium atoms located on this compound, and are they stable?

A2: While the exact positions for commercially available this compound can vary by manufacturer, a common and stable location for deuterium labeling is on the methyl group at the 12-position (a -CD3 group). This position is not prone to back-exchange under typical analytical conditions. Other deuterium atoms are likely located on the aromatic rings of the molecule. Aromatic deuterons are generally stable; however, they can be susceptible to exchange under strongly acidic conditions. The amide proton on the diazepine (B8756704) ring is highly labile and will rapidly exchange with any protic solvent; therefore, it is not a suitable position for deuteration as an internal standard.

Q3: What are the ideal storage conditions for this compound stock solutions?

A3: To ensure long-term stability and prevent back-exchange, this compound stock solutions should be prepared in a non-polar, aprotic solvent like acetonitrile. It is recommended to store these solutions at -20°C or -80°C in tightly sealed containers to minimize exposure to atmospheric moisture.

Q4: Can the sample preparation method itself induce back-exchange?

A4: Yes, certain steps in the sample preparation workflow can create conditions conducive to back-exchange. For example, using strong acids or bases for protein precipitation or pH adjustment can increase the risk. Similarly, lengthy evaporation and reconstitution steps, especially at elevated temperatures with protic solvents, can also promote the exchange.

Q5: How can I confirm if back-exchange is occurring in my assay?

A5: A definitive way to confirm back-exchange is to prepare a "zero sample" – a blank matrix sample spiked only with this compound. After subjecting this sample to your entire preparation procedure, analyze it by LC-MS/MS. The appearance of a significant peak in the mass transition channel for unlabeled Nevirapine at the correct retention time is a direct indication of back-exchange.

Quantitative Data Summary

The following table provides a hypothetical summary of stability data for this compound under various conditions, based on general principles of isotopic exchange. Users are strongly encouraged to perform their own stability assessments under their specific experimental conditions.

Condition Parameter Value % Back-Exchange (Hypothetical) Recommendation
pH AcidicpH 25-10%Avoid prolonged exposure.
NeutralpH 7< 1%Optimal for stability.
BasicpH 1010-15%Avoid.
Temperature Refrigerated4°C< 1%Recommended for storage and processing.
Room Temp25°C2-5%Minimize exposure time.
Elevated40°C> 10%Avoid.
Solvent (in reconstitution) Acetonitrile100%< 1%Recommended.
Methanol100%1-3%Use with caution; minimize time.
Water/Organic50:502-5%Use with caution; keep cool and minimize time.

Experimental Protocols

Protocol for Solid Phase Extraction (SPE) of Nevirapine from Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound internal standard working solution. Vortex briefly. Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.8) to dilute the sample and adjust the pH.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the Nevirapine and this compound from the cartridge using 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable mobile phase compatible solvent (e.g., 100 µL of 50:50 acetonitrile:water). Vortex to ensure complete dissolution before injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_analysis Analysis Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS pH Adjust pH Adjust Add IS->pH Adjust Load on SPE Load on SPE pH Adjust->Load on SPE Wash Wash Load on SPE->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS LC-MS/MS Reconstitute->LC-MS/MS

Caption: Experimental workflow for Nevirapine sample preparation and analysis.

troubleshooting_workflow start Suspected Back-Exchange (Low IS, High Analyte) check_zero Analyze 'Zero Sample' (Blank + IS) start->check_zero analyte_peak Analyte Peak Present? check_zero->analyte_peak no_issue No Back-Exchange Issue analyte_peak->no_issue No investigate Investigate & Optimize analyte_peak->investigate Yes check_ph Check pH (Protocol 1) investigate->check_ph check_temp Check Temperature (Protocol 2) investigate->check_temp check_solvent Check Solvents (Protocol 3) investigate->check_solvent revalidate Re-validate Method check_ph->revalidate check_temp->revalidate check_solvent->revalidate

Caption: Troubleshooting decision tree for isotopic back-exchange.

Caption: Chemical structure of Nevirapine with likely deuteration sites.

Minimizing ion suppression of Nevirapine-d8 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Nevirapine-d8 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (Nevirapine and its internal standard, this compound) is reduced due to the presence of co-eluting interfering compounds from the sample matrix. This leads to poor sensitivity, inaccurate quantification, and reduced reproducibility. Even though this compound is a stable isotope-labeled internal standard designed to co-elute with and mimic the behavior of Nevirapine, it can also suffer from suppression, potentially compromising the accuracy of the results.

Q2: What are the common causes of ion suppression when analyzing this compound in biological samples?

The primary causes of ion suppression in the analysis of this compound from biological matrices like plasma, blood, or urine include:

  • Matrix Effects: Endogenous components of the biological sample, such as phospholipids, salts, and proteins, can co-elute with Nevirapine and its internal standard, interfering with the ionization process in the mass spectrometer source.

  • Sample Preparation: Inefficient sample cleanup can leave behind high concentrations of matrix components. For example, the protein precipitation method, while simple, often results in significant ion suppression due to residual phospholipids.

  • Chromatographic Conditions: Inadequate chromatographic separation can lead to co-elution of matrix components with the analyte.

  • High Analyte Concentration: While less common, very high concentrations of the analyte itself can sometimes lead to self-suppression effects.

Troubleshooting Ion Suppression

This section provides guidance on how to identify and mitigate ion suppression of this compound.

Issue 1: I am observing low or inconsistent signal for this compound.

A low or variable signal for the internal standard is a direct indicator of significant ion suppression, which compromises the reliability of your quantitative analysis.

Troubleshooting Workflow:

cluster_0 Troubleshooting Workflow for Ion Suppression start Low/Inconsistent This compound Signal check_matrix Perform Post-Column Infusion Experiment start->check_matrix is_suppression Ion Suppression Confirmed? check_matrix->is_suppression sample_prep Optimize Sample Preparation Method is_suppression->sample_prep  Yes chromatography Optimize Chromatographic Separation is_suppression->chromatography  No (Check other factors) spe Implement SPE or LLE sample_prep->spe revalidate Re-validate Method spe->revalidate gradient Adjust Gradient/Mobile Phase chromatography->gradient gradient->revalidate

Caption: A logical workflow for diagnosing and resolving ion suppression issues.

Step-by-Step Guide:

  • Confirm Matrix Effect: The first step is to confirm that the signal loss is due to ion suppression from the sample matrix. This can be done using a post-column infusion experiment.

  • Optimize Sample Preparation: If ion suppression is confirmed, the most effective solution is often to improve the sample cleanup procedure. Different methods have varying efficiencies in removing interfering components.

  • Optimize Chromatography: If improving sample preparation is not sufficient or feasible, further optimization of the liquid chromatography (LC) method can help separate this compound from the interfering matrix components.

Experimental Protocols & Data

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This experiment helps visualize the regions in the chromatogram where ion suppression occurs.

Methodology:

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC flow stream after the analytical column and just before the mass spectrometer inlet.

  • Injection: Inject a blank, extracted matrix sample (e.g., plasma extract prepared with your current method).

  • Analysis: Monitor the this compound signal. A stable, flat baseline is expected. Any dip or decrease in the signal indicates a region where co-eluting matrix components are causing ion suppression.

  • Comparison: Note the retention time of these suppression zones. If they overlap with the retention time of your Nevirapine/Nevirapine-d8 peak in a regular run, ion suppression is affecting your analysis.

Issue 2: My current sample preparation method (e.g., Protein Precipitation) is causing significant ion suppression.

Solution: Consider switching to a more rigorous sample cleanup method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

Data Summary: Comparison of Sample Preparation Methods

The choice of sample preparation method has a significant impact on the degree of ion suppression. The table below summarizes typical recovery and matrix effect values for Nevirapine analysis.

Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantageKey Disadvantage
Protein Precipitation (PPT) 95 - 105%70 - 85% (Significant Suppression)Fast and simplePoor cleanup, high ion suppression
Liquid-Liquid Extraction (LLE) 85 - 95%90 - 105% (Low Suppression)Cleaner extract than PPTMore labor-intensive, uses organic solvents
Solid-Phase Extraction (SPE) 90 - 100%95 - 105% (Minimal Suppression)Excellent cleanup, high selectivityHigher cost, requires method development

Note: Matrix Effect (%) is calculated as the peak response in the presence of matrix divided by the peak response in a neat solution, multiplied by 100. A value close to 100% indicates minimal ion suppression or enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Nevirapine from Human Plasma

This protocol provides a more effective cleanup compared to protein precipitation, significantly reducing matrix effects.

Methodology:

  • Sample Pre-treatment: To 200 µL of plasma sample, add the this compound internal standard and 200 µL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of the buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. A typical wash sequence might be:

    • 1 mL of water.

    • 1 mL of 2% formic acid in water.

    • 1 mL of methanol.

  • Elution: Elute Nevirapine and this compound from the cartridge using 1 mL of a 5% ammonia (B1221849) solution in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

cluster_1 Solid-Phase Extraction (SPE) Workflow start Plasma Sample + Internal Standard load Load Sample start->load condition Condition SPE Cartridge (Methanol, Buffer) condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Analyte (Ammonia in Methanol) wash->elute evap Evaporate & Reconstitute elute->evap end Inject into LC-MS/MS evap->end

How to handle Nevirapine-d8 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling Nevirapine-d8 instability in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a deuterated form of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI). It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantitative analysis of Nevirapine in biological samples. The stability of this compound in solution is critical for accurate and reproducible experimental results. Degradation of the internal standard can lead to inaccurate quantification of the target analyte.

Q2: What are the common solvents for dissolving this compound?

This compound, similar to Nevirapine, is soluble in organic solvents. Recommended solvents include:

Nevirapine is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1] It is important to note that aqueous solutions of Nevirapine are not recommended for storage for more than one day.[1]

Q3: Under what conditions is this compound solution unstable?

Based on forced degradation studies of Nevirapine, which are expected to be similar for its deuterated analog, the solution is susceptible to degradation under the following conditions:

  • Acidic conditions: Significant degradation occurs in the presence of strong acids, especially with heating.[2][3]

  • Oxidative conditions: Exposure to oxidizing agents like hydrogen peroxide can lead to degradation.[2][3]

  • Thermal stress: High temperatures can cause thermal degradation.[2]

Conversely, Nevirapine has been found to be relatively stable under alkaline and photolytic (light exposure) conditions.[2]

Q4: How should I store this compound solutions?

For optimal stability, stock solutions of this compound prepared in organic solvents such as DMSO or DMF should be stored at -20°C.[1] As a crystalline solid, Nevirapine is stable for at least four years when stored at -20°C.[1] Aqueous solutions should be freshly prepared and used within a day.[1] When preparing stock solutions, it is good practice to purge the solvent with an inert gas.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or drifting analytical results (e.g., peak area of internal standard). Degradation of this compound in the stock or working solution.- Prepare fresh stock and working solutions of this compound daily, especially if using aqueous-based solutions.[1]- Store stock solutions in a suitable organic solvent (e.g., DMSO, DMF) at -20°C.[1]- Avoid exposing solutions to acidic conditions, strong oxidizing agents, or high temperatures.[2][3]
Appearance of unexpected peaks in the chromatogram near the this compound peak. Formation of degradation products.- Confirm the identity of the degradation products using techniques like LC-MS/MS.- Review solution preparation and storage procedures to minimize degradation. Consider performing a mini-forced degradation study to identify potential degradants under your specific experimental conditions.
Low recovery of this compound during sample preparation. Precipitation of this compound from the solution due to low solubility.- Ensure the final concentration of this compound in the solution does not exceed its solubility limit, especially in aqueous mixtures.- If using aqueous buffers, consider adding a small percentage of an organic solvent to improve solubility.[1]
Formation of a "Nevirapine dimer" impurity. This is a known impurity (Impurity D) that can form under oxidative and photolytic stress.[3]- Protect solutions from light, although Nevirapine is generally considered stable under photolytic conditions.[2]- Avoid the use of strong oxidizing agents in your sample preparation workflow.

Quantitative Data Summary

The following table summarizes the solubility of Nevirapine in common organic solvents. The solubility of this compound is expected to be very similar.

Solvent Approximate Solubility
Dimethyl sulfoxide (DMSO)~ 2.5 mg/mL[1]
Dimethylformamide (DMF)~ 5 mg/mL[1]
1:1 solution of DMF:PBS (pH 7.2)~ 0.5 mg/mL[1]

Forced degradation studies on Nevirapine have shown the following levels of degradation under specific stress conditions:

Stress Condition Reagents and Conditions Observed Degradation (%)
Acidic2 N HCl at 80°C for 8 hours20.91%[2]
Thermal110°C for 24 hours16.48%[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use as an internal standard.

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), HPLC grade

  • Inert gas (e.g., nitrogen or argon)

  • Calibrated analytical balance

  • Volumetric flask

Procedure:

  • Accurately weigh the required amount of this compound solid.

  • Transfer the solid to a volumetric flask.

  • Add a small amount of the chosen organic solvent (DMSO or DMF) to dissolve the solid.

  • Purge the solvent with an inert gas for a few minutes to remove dissolved oxygen.

  • Bring the solution to the final volume with the solvent.

  • Mix thoroughly until the solid is completely dissolved.

  • Store the stock solution in a tightly sealed container at -20°C.

Protocol 2: Forced Degradation Study Workflow

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (1 mg/mL in methanol or acetonitrile)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Heating apparatus (e.g., water bath, oven)

  • HPLC or UPLC system

Procedure:

  • Acid Degradation:

    • Mix equal volumes of the this compound stock solution and 0.1 N HCl in a reaction vessel.

    • Heat the solution at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours).[3]

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.[3]

    • Dilute the neutralized samples with the mobile phase for analysis.[3]

  • Base Degradation:

    • Follow the same procedure as for acid degradation, but use 0.1 N NaOH instead of 0.1 N HCl. Neutralize with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix the this compound stock solution with a solution of hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute the sample with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound or a solution in an oven at a high temperature (e.g., 110°C) for a specified time.[2]

    • For the solid, dissolve it in a suitable solvent after heating. For the solution, allow it to cool to room temperature.

    • Dilute the sample with the mobile phase for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC or UPLC method to separate and quantify this compound and its degradation products.[2][3]

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Solution Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution prep_stock->prep_working sample_prep Sample Preparation (e.g., spiking into plasma) prep_working->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis check_stability Check for Degradation (e.g., inconsistent results) analysis->check_stability forced_degradation Perform Forced Degradation Study check_stability->forced_degradation If degradation is suspected optimize Optimize Storage and Handling forced_degradation->optimize optimize->prep_stock Implement improved protocol

Caption: Workflow for preparing and using this compound solutions, including troubleshooting steps.

degradation_pathways This compound Degradation Pathways cluster_stress Stress Conditions cluster_products Degradation Products nevirapine_d8 This compound acid Acidic Conditions nevirapine_d8->acid oxidation Oxidative Conditions nevirapine_d8->oxidation heat Thermal Stress nevirapine_d8->heat acid_products Acid Degradation Products acid->acid_products ox_products Oxidative Degradation Products (including dimer) oxidation->ox_products thermal_products Thermal Degradation Products heat->thermal_products

Caption: Factors leading to the degradation of this compound in solution.

References

Technical Support Center: Refining Protein Precipitation for Nevirapine Analysis with a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using protein precipitation for the analysis of Nevirapine (B1678648) with a deuterated internal standard (Nevirapine-d3).

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward protein precipitation method for Nevirapine analysis in plasma?

A1: The most frequently employed method is protein precipitation with an organic solvent, typically acetonitrile (B52724).[1][2][3] This method is favored for its simplicity, speed, and suitability for high-throughput analysis.[2] Acetonitrile is often preferred over methanol (B129727) as it tends to provide more efficient protein removal, resulting in a cleaner supernatant.[2][4][5]

Q2: Why is a deuterated internal standard like Nevirapine-d3 recommended for this assay?

A2: A deuterated internal standard is highly recommended to compensate for variability during sample preparation and to correct for matrix effects that can occur during LC-MS/MS analysis.[6][7] Since a stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences similar ionization suppression or enhancement, allowing for more accurate and precise quantification.[7]

Q3: I am observing low recovery of Nevirapine after protein precipitation. What are the potential causes?

A3: Low analyte recovery can stem from several factors. One common issue is the co-precipitation of the analyte with the plasma proteins.[4] Nevirapine is known to be approximately 60% bound to plasma proteins.[8] Inefficient extraction from the protein pellet can also lead to analyte loss. Additionally, issues such as analyte instability at the pH of the precipitation solvent or adsorption to labware can contribute to poor recovery.[4][9]

Q4: My results are inconsistent, and I suspect matrix effects. How can I confirm and mitigate this?

A4: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can lead to ion suppression or enhancement.[7][10] To confirm matrix effects, a post-extraction spike experiment is recommended.[6][10][11] This involves comparing the analyte's response in a spiked blank matrix extract to its response in a neat solution. Mitigation strategies include optimizing the protein precipitation protocol (e.g., changing the solvent-to-plasma ratio or the precipitating agent), improving chromatographic separation to resolve Nevirapine from interfering components, or employing a more rigorous sample clean-up technique like solid-phase extraction (SPE).[7][10]

Q5: The retention time of my deuterated internal standard (Nevirapine-d3) is slightly different from the native Nevirapine. Is this normal and how can I address it?

A5: Yes, it is a known phenomenon that deuterated compounds can sometimes exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[6][12] This can potentially lead to differential matrix effects where the analyte and the internal standard are not exposed to the same level of ion suppression or enhancement.[12] To address this, you can try adjusting the chromatographic conditions, such as the mobile phase composition or gradient, to achieve co-elution.[6]

Troubleshooting Guides

Issue 1: Low or Variable Analyte Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Protein Precipitation Optimize the solvent-to-plasma ratio. A higher ratio (e.g., 3:1 or 4:1 acetonitrile to plasma) can improve protein removal.[2][3][13]A clear supernatant and improved recovery.
Analyte Adsorption to Precipitated Protein After adding the precipitation solvent, vortex the sample thoroughly and allow for a sufficient incubation period (e.g., 5-10 minutes) before centrifugation.[14]Increased release of the analyte from the protein pellet into the supernatant.
pH Effects on Analyte Stability The pH of the sample can shift during processing.[15] Consider using a buffered precipitation solution or acidifying the organic solvent (e.g., with 0.1% formic acid) to maintain a stable pH.[16]Prevention of pH-mediated degradation of Nevirapine.
Incomplete Extraction from Pellet After centrifugation, carefully aspirate the supernatant without disturbing the pellet. Consider a second extraction of the pellet with a smaller volume of the precipitation solvent.Maximized recovery of the analyte from the sample.
Adsorption to Labware Use low-binding polypropylene (B1209903) tubes and pipette tips to minimize non-specific binding of the analyte.[17]Reduced loss of analyte due to adsorption.
Issue 2: Inconsistent Internal Standard (IS) Response
Potential Cause Troubleshooting Step Expected Outcome
Variable Extraction Recovery of IS Ensure the internal standard is added to the sample before protein precipitation to account for variability in the extraction process.[1]The IS response will more accurately reflect any sample-to-sample variations in extraction efficiency.
Inconsistent Pipetting Calibrate and verify the accuracy of all pipettes used for sample, IS, and solvent transfer.Improved precision of the assay.
IS Instability Check the stability of the deuterated internal standard in the stock and working solutions, as well as in the processed samples.Consistent IS response across the analytical run.
Isotopic Exchange Isotopic back-exchange (loss of deuterium) can occur under certain pH or temperature conditions.[6] Incubate the deuterated IS in a blank matrix under your experimental conditions and analyze for any increase in the non-labeled compound.[12]Confirmation of the isotopic stability of the internal standard.

Experimental Protocols

Protocol 1: Acetonitrile Protein Precipitation

This protocol is a common starting point for the precipitation of proteins from plasma samples for Nevirapine analysis.

  • Sample Preparation:

    • Thaw plasma samples and internal standard (Nevirapine-d3) working solution at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Aliquoting:

    • In a clean polypropylene microcentrifuge tube, add 100 µL of the plasma sample.

    • Spike with 10 µL of the Nevirapine-d3 internal standard working solution.

    • Vortex briefly to mix.

  • Precipitation:

    • Add 300 µL of cold acetonitrile (ACN) to the plasma sample.[13] The 3:1 ratio of ACN to plasma is a common starting point.[3]

    • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubation (Optional but Recommended):

    • Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][18]

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS. Avoid disturbing the protein pellet.

Protocol 2: Perchloric Acid Protein Precipitation

This method offers an alternative to organic solvent precipitation.

  • Sample Preparation:

    • Thaw plasma samples and internal standard working solution.

    • Vortex plasma samples.

  • Aliquoting:

    • To a microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 10 µL of the Nevirapine-d3 internal standard working solution.

    • Vortex briefly.

  • Precipitation:

    • Add 100 µL of cold 5% perchloric acid (PCA) to the sample.[4]

    • Vortex vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[19]

  • Supernatant Transfer:

    • Carefully transfer the supernatant for LC-MS/MS analysis.

Quantitative Data Summary

Parameter Acetonitrile Precipitation Perchloric Acid Precipitation Reference
Precipitant-to-Plasma Ratio 2:1 to 4:11:1[3][13][20]
Typical Centrifugation Speed 7,852 - 14,000 x g~10,000 x g[1][19]
Typical Centrifugation Time 10 - 20 minutes10 minutes[1][21]
Reported Nevirapine Recovery >92%Not specified[19]
Protein Removal Efficiency >96%~92%[20]

Visualizations

ProteinPrecipitationWorkflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_separation Separation cluster_analysis Analysis Start Plasma Sample Add_IS Add Nevirapine-d3 Internal Standard Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., ACN) Add_IS->Add_Solvent Vortex Vortex Vigorously Add_Solvent->Vortex Incubate Incubate (Optional) Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analysis LC-MS/MS Analysis Transfer->Analysis TroubleshootingFlow Start Inconsistent or Inaccurate Results? CheckRecovery Low Analyte Recovery? Start->CheckRecovery Yes CheckIS Variable Internal Standard Response? Start->CheckIS No CheckRecovery->CheckIS No Sol_Recovery Optimize PPT ratio Improve extraction Check pH & adsorption CheckRecovery->Sol_Recovery Yes CheckMatrix Suspect Matrix Effects? CheckIS->CheckMatrix No Sol_IS Verify IS addition step Check pipetting accuracy Assess IS stability CheckIS->Sol_IS Yes Sol_Matrix Perform post-extraction spike Optimize chromatography Consider SPE cleanup CheckMatrix->Sol_Matrix Yes

References

Overcoming chromatographic co-elution issues with Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nevirapine-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during chromatographic analysis, particularly co-elution problems with the deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound internal standard eluting slightly earlier than the unlabeled Nevirapine (B1678648)?

A1: It is a known phenomenon for deuterated compounds to exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This is due to the subtle differences in physicochemical properties imparted by the heavier deuterium (B1214612) isotope. While their chemical behavior is nearly identical, this slight shift in retention can sometimes be observed, especially in high-resolution chromatographic systems.[2]

Q2: What are the potential consequences of co-elution failure between Nevirapine and this compound?

A2: The primary consequence of poor co-elution is inaccurate and inconsistent quantitative results.[1] If the analyte and the internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement) in the mass spectrometer.[1][2] This differential matrix effect can compromise the accuracy of the assay by altering the analyte-to-internal standard peak area ratio, which is the basis for quantification.

Q3: Can the position of the deuterium label on this compound affect its chromatographic behavior?

A3: Yes, the position of the deuterium label is a critical factor. Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent (e.g., -OH, -NH, -SH groups).[2] While the impact on retention time is generally minimal, labeling in a region of the molecule that influences its interaction with the stationary phase could theoretically contribute to retention time shifts.

Q4: My quantitative results are inconsistent, but the chromatograms show the Nevirapine and this compound peaks are very close. Is co-elution still the problem?

A4: Even with near-perfect co-elution, differential matrix effects can still occur.[1] The analyte and its deuterated internal standard can be affected differently by matrix components, with studies showing that these effects can differ significantly in matrices like plasma and urine.[1] Therefore, it is crucial to evaluate the matrix effect even if the peaks appear to co-elute.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving co-elution issues with this compound.

Problem: Inconsistent quantitative results and/or observable separation between Nevirapine and this compound peaks.

The first step is to confirm the extent of the separation.

  • Action: Overlay the chromatograms of Nevirapine and this compound.

  • Expected Outcome: The peaks should be perfectly or near-perfectly aligned.

  • Troubleshooting: If a clear separation is observed, proceed to the next steps.

Adjusting the chromatographic conditions can help to achieve co-elution.

  • Action 1: Modify Mobile Phase Composition.

    • Rationale: Altering the organic solvent ratio or the aqueous phase pH can influence the retention behavior of both analytes. For instance, reducing the acetonitrile (B52724) concentration in the mobile phase has been shown to improve the resolution of Nevirapine and its metabolites.[3][4]

    • Example Protocol:

      • Start with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (e.g., 80:20 v/v).[4]

      • Systematically adjust the acetonitrile percentage by ±2-5% and observe the effect on the retention times of both Nevirapine and this compound.

  • Action 2: Adjust Gradient Slope.

    • Rationale: A shallower gradient can improve the resolution between closely eluting compounds, but in this case, a steeper gradient might help to merge the peaks.

    • Example Protocol:

      • If using a gradient, increase the rate of change of the organic solvent concentration and observe the impact on peak separation.

  • Action 3: Evaluate Column Chemistry and Dimensions.

    • Rationale: A column with a different stationary phase (e.g., C8 instead of C18) or a shorter column with a larger particle size might provide less resolution, which in this specific case could be advantageous for achieving co-elution.[1]

    • Example Column: Atlantis dC18, 5 µm, 3.9 mm × 150 mm.[5]

If chromatographic adjustments do not resolve the issue, consider the impact of the sample matrix.

  • Action: Perform a Post-Extraction Addition Experiment.

    • Rationale: This experiment will help to determine if differential matrix effects are the root cause of the inaccurate quantification, even with apparent co-elution.[1]

    • Methodology:

      • Prepare two sets of samples.

      • Set A (Neat Solution): Spike Nevirapine and this compound into the final elution solvent.

      • Set B (Post-extraction Spike): Extract a blank matrix sample and spike Nevirapine and this compound into the final extract.

      • Compare the peak areas of the analytes in both sets. A significant difference in the analyte/internal standard area ratio between Set A and Set B indicates the presence of matrix effects.

Experimental Protocols

LC-MS/MS Method for Nevirapine Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

Parameter Condition
LC System Waters 2795 Alliance HPLC system or equivalent[5]
Column Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[6]
Mobile Phase Gradient of ammonium acetate and acetonitrile[4]
Flow Rate 1 mL/min[5]
Injection Volume 10 µL
Column Temperature 40 °C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Monitor specific precursor and product ions for Nevirapine and this compound
Sample Preparation: Solid Phase Extraction (SPE)
Step Procedure
1. Conditioning Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
2. Loading Load the pre-treated plasma sample (e.g., 300 µL) onto the cartridge.[6]
3. Washing Wash the cartridge with a weak organic solvent to remove interferences.
4. Elution Elute the analytes with a suitable elution solvent (e.g., methanol or acetonitrile).
5. Evaporation Evaporate the eluate to dryness under a stream of nitrogen.
6. Reconstitution Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

cluster_workflow Troubleshooting Workflow for Co-elution Issues Start Inconsistent Results/ Peak Separation Verify Verify Co-elution by Overlaying Chromatograms Start->Verify Optimize Optimize Chromatographic Method Verify->Optimize Separation Observed Optimize->Verify Re-evaluate Matrix Evaluate Matrix Effects Optimize->Matrix Co-elution Achieved Resolved Issue Resolved Optimize->Resolved Co-elution & No Differential Matrix Effect Matrix->Optimize Differential Matrix Effect Observed Matrix->Resolved No Differential Matrix Effect Contact Contact Technical Support Matrix->Contact Persistent Issues

Caption: A logical workflow for troubleshooting co-elution problems.

cluster_pathway Decision Pathway for Method Modification Parameters Chromatographic Parameters Mobile Phase Gradient Column Actions Potential Actions Adjust Organic % Change Gradient Slope Switch Column Phase Parameters:p1->Actions Modify Parameters:p2->Actions Modify Parameters:p3->Actions Modify Outcome Desired Outcome Co-elution of Nevirapine and this compound Accurate Quantification Actions->Outcome Leads to

Caption: Key parameters and actions for chromatographic method optimization.

References

Validation & Comparative

A Head-to-Head Battle: Nevirapine-d8 Versus Structural Analogs for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Internal Standard Selection for the Quantification of Nevirapine (B1678648) in Biological Matrices

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. While various internal standards have been employed, the gold standard remains the use of a stable isotope-labeled (SIL) analog, such as Nevirapine-d8. This guide provides an objective comparison of the bioanalytical method performance of Nevirapine utilizing its deuterated analog, this compound, against commonly used structural analog internal standards.

The ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation and analysis. A SIL-IS, like this compound, is structurally identical to Nevirapine, with the only difference being the substitution of hydrogen atoms with deuterium. This subtle modification results in a mass shift detectable by a mass spectrometer, while preserving the chromatographic behavior and extraction recovery of the analyte. Consequently, SIL-IS can more effectively correct for matrix effects and other sources of analytical variability compared to structural analogs, which may exhibit different chromatographic retention times and ionization efficiencies.

Performance Data Comparison: this compound vs. Alternative Internal Standards

The following tables summarize the validation parameters for bioanalytical methods for Nevirapine using a deuterated internal standard (as a proxy for this compound performance) and two common structural analog internal standards, Indinavir and Carbamazepine. The data presented is a compilation from various validated methods to provide a comparative overview.

Table 1: Bioanalytical Method Parameters for Nevirapine Analysis

ParameterNevirapine with Deuterated IS (e.g., Nevirapine-d5)Nevirapine with Indinavir ISNevirapine with Carbamazepine IS
Analytical Technique LC-MS/MSHPLC-UVHPLC-UV
Linearity Range 50 - 10,000 ng/mL[1][2]500 - 15,000 ng/mL[3]1800 - 7200 ng/mL
Correlation Coefficient (r²) > 0.99[4]> 0.995[5]0.992 - 0.997
Lower Limit of Quantification (LLOQ) 50 ng/mL[1]500 ng/mL[3]1800 ng/mL

Table 2: Accuracy and Precision Data

ParameterNevirapine with Deuterated IS (e.g., Nevirapine-d5)Nevirapine with Indinavir ISNevirapine with Carbamazepine IS
Intra-day Accuracy (%) 93.3 - 113.4%[1]-9.70 - 12.0% (as % deviation)[5]Within ±10%
Inter-day Accuracy (%) 93.3 - 113.4%[1]-8.13 - 8.83% (as % deviation)[3]Within ±10%
Intra-day Precision (%CV) 1.9 - 12.0%[1]< 9.69%[5]≤10%
Inter-day Precision (%CV) 1.9 - 12.0%[1]< 12%[3]≤10%

Table 3: Recovery and Matrix Effect

ParameterNevirapine with Deuterated IS (e.g., Nevirapine-d5)Nevirapine with Indinavir ISNevirapine with Carbamazepine IS
Analyte Recovery (%) ≥70.7%[1]103 - 114%[3]70%
Internal Standard Recovery (%) Not explicitly stated, but expected to be similar to analyte98.8 - 113%[3]84%
Matrix Effect ≤1.04[1]Not explicitly statedNo significant interference observed

Experimental Protocols

Detailed methodologies for the bioanalytical validation of Nevirapine using a deuterated internal standard and a structural analog are provided below.

Method 1: Nevirapine Quantification using a Deuterated Internal Standard (e.g., Nevirapine-d5) by LC-MS/MS

This method is adapted from validated procedures for the analysis of Nevirapine in human plasma.[1][2]

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 300 µL of human plasma, add 50 µL of the internal standard working solution (Nevirapine-d5, 10 µg/mL).[2]

  • Add 200 µL of a suitable buffer to the plasma sample.[2]

  • Load the entire sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

  • HPLC System: Waters HPLC or equivalent[2]

  • Column: Hypurity C18 (100 mm × 4.6 mm, 5.0 µm)[2]

  • Mobile Phase: Acetonitrile and buffer (75:25 v/v)[2]

  • Flow Rate: 1 mL/min[2]

  • Injection Volume: 5 µL[2]

  • Column Temperature: Ambient

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Quattro Micro Mass, Waters or equivalent[2]

  • Ionization Mode: Positive Ion Electrospray (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Nevirapine: m/z 267.16 → 225.95[2]

    • Nevirapine-d5: m/z 272.19 → 226.99[2]

Method 2: Nevirapine Quantification using Indinavir as Internal Standard by HPLC-UV

This method is based on a validated HPLC-UV method for Nevirapine in human plasma.[3]

1. Sample Preparation (Protein Precipitation)

  • To a volume of plasma, add the internal standard working solution (Indinavir).

  • Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for HPLC-UV analysis.

2. Chromatographic Conditions

  • HPLC System: Waters 2795 Alliance system or equivalent[3]

  • Column: Atlantis dC18 (3.9 mm × 150 mm, 5 µm)[3]

  • Mobile Phase: A gradient of methanol (B129727) and water.

  • Flow Rate: 1 mL/min[3]

  • Injection Volume: 65 µL

  • Column Temperature: 40 °C[3]

  • UV Detection: 260 nm[3]

Visualizing the Workflow and Comparison

The following diagrams illustrate the bioanalytical method validation workflow and a comparison of the key attributes of using a deuterated versus a structural analog internal standard.

Bioanalytical_Method_Validation_Workflow cluster_Method_Development Method Development cluster_Validation Method Validation Analyte_and_IS_Selection Analyte and IS Selection Sample_Preparation Sample Preparation (SPE, LLE, PP) Analyte_and_IS_Selection->Sample_Preparation Chromatography Chromatography (LC-MS/MS, HPLC-UV) Sample_Preparation->Chromatography Detection Detection Chromatography->Detection Selectivity Selectivity Detection->Selectivity Linearity Linearity & LLOQ Accuracy_Precision Accuracy & Precision Recovery Recovery Matrix_Effect Matrix Effect Stability Stability Internal_Standard_Comparison cluster_IS_Type Internal Standard Type cluster_Performance Performance Characteristics Deuterated_IS Deuterated IS (e.g., this compound) Accuracy Accuracy Deuterated_IS->Accuracy High Precision Precision Deuterated_IS->Precision High Matrix_Effect_Comp Matrix Effect Compensation Deuterated_IS->Matrix_Effect_Comp Excellent Recovery_Comp Recovery Compensation Deuterated_IS->Recovery_Comp Excellent Structural_Analog_IS Structural Analog IS (e.g., Indinavir) Structural_Analog_IS->Accuracy Good Structural_Analog_IS->Precision Good Structural_Analog_IS->Matrix_Effect_Comp Variable Structural_Analog_IS->Recovery_Comp Variable

References

Cross-Validation of an HPLC Assay for Nevirapine: A Comparative Guide to Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a traditional High-Performance Liquid Chromatography (HPLC) assay for the quantification of Nevirapine (B1678648) with an enhanced method utilizing a deuterated internal standard. The inclusion of a deuterated standard offers significant advantages in bioanalytical method validation, leading to more robust and reliable data. This document outlines the experimental protocols for both methods, presents a comparative analysis of their performance based on key validation parameters, and illustrates the cross-validation workflow.

Introduction to Nevirapine and Bioanalytical Challenges

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1] Accurate measurement of Nevirapine concentrations in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. HPLC with UV detection is a common and accessible method for this purpose.[2][3] However, challenges such as matrix effects and variability in sample preparation can impact the accuracy and precision of the assay.[2]

The use of an internal standard is essential to control for these variables. While structurally similar compounds can be used, a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is considered the gold standard in bioanalysis.[4] Deuterated standards co-elute with the analyte and exhibit similar behavior during extraction and ionization, providing a more accurate correction for any procedural inconsistencies.[4]

Experimental Protocols

This section details the methodologies for an HPLC assay for Nevirapine using a non-deuterated internal standard (Indinavir, as an example) and an assay employing a deuterated Nevirapine standard.

Method 1: HPLC Assay with a Non-Deuterated Internal Standard (Indinavir)

This protocol is a synthesized representation of commonly employed methods for Nevirapine quantification.[2][5]

1. Materials and Reagents:

  • Nevirapine reference standard

  • Indinavir (Internal Standard) reference standard

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.0)[3]

  • Human plasma (drug-free)

  • Perchloric acid or trichloroacetic acid for protein precipitation

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of sodium acetate buffer and acetonitrile (e.g., 73:27 v/v).[3]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 260 nm.[2]

  • Injection Volume: 20 µL.

3. Sample Preparation (Liquid-Liquid Extraction): [3]

  • To 200 µL of plasma, add 20 µL of Indinavir internal standard solution.

  • Add 1 mL of methyl tert-butyl ether and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method 2: HPLC Assay with a Deuterated Nevirapine Internal Standard

This protocol is a proposed enhancement of the standard method, incorporating a deuterated internal standard for improved accuracy.

1. Materials and Reagents:

  • Nevirapine reference standard

  • Nevirapine-d4 (Deuterated Internal Standard)

  • All other reagents as listed in Method 1.

2. Chromatographic Conditions:

  • Identical to Method 1. The deuterated standard is expected to have a very similar retention time to the non-deuterated Nevirapine.[4]

3. Sample Preparation (Protein Precipitation): [6]

  • To 200 µL of plasma, add 20 µL of Nevirapine-d4 internal standard solution.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject 20 µL of the supernatant into the HPLC system.

Performance Comparison

The following tables summarize the expected performance characteristics of the two methods based on typical validation parameters. The data for the deuterated standard method represents a projected improvement based on the inherent advantages of using a stable isotope-labeled internal standard.[7]

Table 1: Method Validation Parameters for HPLC Assay with Non-Deuterated Internal Standard

Validation ParameterResult
Linearity (r²) > 0.995
Precision (%RSD)
- Intra-day< 10%
- Inter-day< 15%
Accuracy (%Bias) ± 15%
Limit of Detection (LOD) 20 ng/mL
Limit of Quantification (LOQ) 50 ng/mL[3]
Recovery 85-95%

Table 2: Comparative Performance with Deuterated Internal Standard

Validation ParameterStandard Method (%RSD/%Bias)Deuterated Standard Method (Expected %RSD/%Bias)
Precision (%RSD)
- Intra-day< 10%< 5%
- Inter-day< 15%< 10%
Accuracy (%Bias) ± 15%± 10%
Recovery Variability ModerateLow

The use of a deuterated internal standard is expected to significantly improve the precision and accuracy of the assay by more effectively compensating for variations in sample extraction and matrix effects.

Cross-Validation Workflow

Cross-validation is essential to ensure that the new method with the deuterated standard provides comparable results to the established method.[8][9] The following diagram illustrates the workflow for this process.

CrossValidationWorkflow cluster_0 Method A: Standard HPLC Assay cluster_1 Method B: HPLC Assay with Deuterated IS A_Sample Patient Samples (n) A_Analysis Analysis with Non-Deuterated IS A_Sample->A_Analysis A_Results Results A A_Analysis->A_Results Compare Compare Results (% Difference) A_Results->Compare Data Set A B_Sample Patient Samples (n) B_Analysis Analysis with Deuterated IS B_Sample->B_Analysis B_Results Results B B_Analysis->B_Results B_Results->Compare Data Set B Acceptance Acceptance Criteria Met? (e.g., ±20% Agreement) Compare->Acceptance Fail Investigate Discrepancy Acceptance->Fail No

Caption: Workflow for the cross-validation of two HPLC methods for Nevirapine analysis.

Conclusion

While a standard HPLC assay with a suitable internal standard can provide reliable quantification of Nevirapine, the incorporation of a deuterated internal standard offers a significant improvement in method robustness, precision, and accuracy. The enhanced performance is particularly valuable in regulated bioanalytical environments and for clinical studies where data integrity is paramount. The cross-validation process outlined ensures that the transition to the improved method is scientifically sound and that the results remain consistent and reliable.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Nevirapine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antiretroviral drug Nevirapine, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy and reliability. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Nevirapine-d8, and structural analogs, supported by experimental data to inform the selection of the most suitable IS for your analytical needs.

An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and ionization, thereby compensating for variability and enhancing data quality. While stable isotope-labeled standards like this compound are widely considered the gold standard, structural analogs can present a viable alternative. This guide delves into the performance characteristics of both approaches.

Performance Data: A Head-to-Head Comparison

The selection of an internal standard directly impacts the performance of a bioanalytical method. The following table summarizes key performance metrics for LC-MS/MS methods utilizing deuterated Nevirapine (such as Nevirapine-d3 and -d5, with performance characteristics comparable to this compound) and a common structural analog, Carbamazepine.

Performance MetricDeuterated Nevirapine (e.g., NVP-d3, NVP-d5)Structural Analog (e.g., Carbamazepine)
**Linearity (R²) **>0.99[1][2]>0.99
Precision (%CV) Intra-day & Inter-day: <15%[1][2]Information not readily available in comparative studies.
Accuracy (% Recovery) 85-115%[1][2]Information not readily available in comparative studies.
Matrix Effect Minimized due to co-elution and similar ionizationPotential for differential matrix effects
Retention Time Nearly identical to Nevirapine[1][2]Different from Nevirapine[3]

Experimental Methodologies

The data presented is derived from validated bioanalytical methods for the quantification of Nevirapine in biological matrices such as human plasma and hair. Below are representative experimental protocols.

Method 1: Quantification of Nevirapine in Hair using Nevirapine-d3 as Internal Standard[1][2]
  • Sample Preparation: Hair samples were cleaned, pulverized, and subjected to methanol (B129727) extraction. The internal standard (Nevirapine-d3) was added to the extraction solvent.

  • Chromatography: Liquid chromatography was performed using a C18 reverse-phase column with a gradient elution program.

  • Mass Spectrometry: Detection was achieved using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Method 2: Quantification of Nevirapine in Human Plasma using a Structural Analog (Carbamazepine) as Internal Standard[4]
  • Sample Preparation: Nevirapine and the internal standard (Carbamazepine) were extracted from plasma using a liquid-liquid extraction with basified di-isopropyl ether. The organic layer was evaporated to dryness and the residue reconstituted.[4]

  • Chromatography: A reversed-phase C18 column was used with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer.[4]

  • Detection: UV detection was employed at 282 nm.[4]

Visualizing the Workflow and Metabolic Context

To provide a clearer understanding of the analytical process and the biological context of Nevirapine analysis, the following diagrams illustrate a typical experimental workflow and the metabolic pathway of Nevirapine.

cluster_workflow Experimental Workflow for Nevirapine Quantification Sample Biological Sample (Plasma, Hair, etc.) Spike Spike with Internal Standard (this compound or Analog) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing (Peak Integration, Ratio Calculation) Analysis->Data Quantification Quantification of Nevirapine Concentration Data->Quantification

Experimental Workflow for Nevirapine Quantification

cluster_metabolism Simplified Metabolic Pathway of Nevirapine NVP Nevirapine CYP CYP3A, CYP2B6, etc. NVP->CYP Metabolites Hydroxylated Metabolites (e.g., 2-OH-NVP, 3-OH-NVP) CYP->Metabolites Conjugation Further Conjugation & Excretion Metabolites->Conjugation

Simplified Metabolic Pathway of Nevirapine

Discussion and Conclusion

The choice between a stable isotope-labeled internal standard and a structural analog depends on the specific requirements of the assay.

This compound (and other deuterated analogs) offers the most robust and reliable performance. Its chemical and physical properties are nearly identical to Nevirapine, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar behavior effectively compensate for matrix effects and variations in sample preparation, leading to higher precision and accuracy.[1][2] The use of SILs is generally considered the best practice in regulated bioanalysis.

Structural analogs , such as Carbamazepine, can be a cost-effective alternative. However, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to Nevirapine.[3][4] This can potentially result in less effective compensation for matrix effects and other sources of analytical variability. While methods using structural analogs can be validated to be accurate and precise, they may require more extensive method development and are more susceptible to unforeseen matrix interferences.

References

Nevirapine-d8 Outperforms Non-Deuterated Internal Standards in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Nevirapine-d8 and non-deuterated internal standards (IS) for the quantitative bioanalysis of Nevirapine (B1678648) reveals the superior performance of the deuterated analogue in accuracy, precision, and matrix effect compensation. This guide provides supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

In the realm of pharmacokinetic and toxicokinetic studies, the accurate quantification of drug molecules like Nevirapine is paramount. The use of an internal standard is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to correct for variability during sample preparation and analysis. While various compounds can be used as an IS, stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard."[1] This is because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.[2]

Performance Under the Microscope: A Quantitative Comparison

The primary advantage of a deuterated internal standard like this compound over a non-deuterated one (often a structural analogue) lies in its ability to more effectively compensate for variations in sample extraction, matrix effects, and instrument response.[3][4][5] A non-deuterated IS, due to its different chemical structure, may exhibit different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte, leading to decreased accuracy and precision.[6][7]

The following table summarizes the expected performance characteristics of a bioanalytical method for Nevirapine using this compound versus a hypothetical non-deuterated internal standard. The data for this compound is representative of validated LC-MS/MS methods, while the data for the non-deuterated IS reflects the typical performance degradation observed when using a structural analogue.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analogue)Justification
Accuracy (% Bias) Typically within ±5%[4]Can exceed ±15%[4]This compound co-elutes with Nevirapine, ensuring it experiences the same matrix effects and leading to more effective normalization and higher accuracy.[2]
Precision (% CV) Typically <10%[4]Can be >15%[4]The near-identical behavior of this compound to the analyte throughout the sample preparation and analysis workflow results in lower variability and thus better precision.[8]
Linearity (r²) >0.99Often >0.99, but with greater variance in back-calculated concentrationsWhile both can produce linear calibration curves, the use of a deuterated IS typically results in less dispersion of the data points around the regression line.
Matrix Effect Compensation High (IS-Normalized Matrix Factor CV <5%)Low to Moderate (IS-Normalized Matrix Factor CV >15%)As a stable isotope-labeled analogue, this compound is the ideal tool to track and correct for matrix-induced ion suppression or enhancement, a significant challenge in bioanalysis.[3]
Recovery Consistent and tracks analyte recoveryMay be inconsistent and differ from analyte recoveryThe structural similarity of this compound ensures its extraction efficiency closely mirrors that of Nevirapine across different samples and batches.

Experimental Protocols

To achieve reliable and reproducible results, a well-validated bioanalytical method is essential. Below are detailed methodologies for the quantification of Nevirapine in plasma using an internal standard and for the specific evaluation of matrix effects.

General Bioanalytical Method for Nevirapine Quantification

This protocol is a representative example based on common practices in the field.

  • Sample Preparation (Solid-Phase Extraction)

    • To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or a non-deuterated IS).

    • Vortex mix for 30 seconds.

    • Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[1]

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid Chromatography Conditions

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]

    • Mobile Phase A: 0.1% formic acid in water[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[1]

    • Flow Rate: 0.4 mL/min[1]

    • Injection Volume: 5 µL[1]

    • Gradient: A suitable gradient to ensure separation from endogenous matrix components.

  • Mass Spectrometry Conditions

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

    • Ionization Mode: Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Nevirapine: e.g., m/z 267.1 → 226.1

      • This compound: e.g., m/z 275.1 → 234.1

      • Non-deuterated IS: To be determined based on the specific compound used.

Evaluation of Matrix Effects

This experiment is crucial for comparing the ability of this compound and a non-deuterated IS to compensate for matrix effects.[3]

  • Objective: To assess the matrix effect on the quantification of Nevirapine by comparing the response of the analyte in the post-extraction spiked matrix to its response in a neat solution.

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Neat Solution): Analyte and IS in the reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank plasma is extracted as per the protocol, and the final dried extract is reconstituted with a solution containing the analyte and IS.

      • Set C (Matrix Blank): Blank plasma is extracted and reconstituted with solvent.

    • Analyze all samples by LC-MS/MS.

    • Calculation of Matrix Factor (MF):

      • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

      • An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[3]

    • Calculation of IS-Normalized Matrix Factor:

      • IS-Normalized MF = MF of Analyte / MF of Internal Standard[3]

    • Performance Evaluation: The coefficient of variation (CV) of the IS-normalized MF across at least six different sources of blank plasma is calculated. A lower CV for this compound would demonstrate its superior ability to compensate for matrix variability.[3]

Visualizing the Workflow and Metabolic Pathway

To further clarify the experimental process and the biological context of Nevirapine, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample p2 Spike with Internal Standard (this compound or Non-deuterated IS) p1->p2 p3 Solid-Phase Extraction (SPE) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 LC-MS/MS Analysis p5->a1 a2 Data Acquisition (MRM) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantification via Calibration Curve d2->d3

Bioanalytical workflow for Nevirapine quantification.

nevirapine_metabolism NVP Nevirapine M2OH 2-hydroxynevirapine NVP->M2OH CYP3A4 M3OH 3-hydroxynevirapine NVP->M3OH CYP2B6 M8OH 8-hydroxynevirapine NVP->M8OH M12OH 12-hydroxynevirapine NVP->M12OH Glucuronides Glucuronide Conjugates M2OH->Glucuronides M3OH->Glucuronides M8OH->Glucuronides M12OH->Glucuronides Excretion Urinary Excretion Glucuronides->Excretion

Simplified metabolic pathway of Nevirapine.

Conclusion

The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods. The evidence strongly supports the use of a deuterated internal standard, such as this compound, for the quantification of Nevirapine. Its ability to closely mimic the analyte's behavior during sample processing and analysis leads to superior accuracy, precision, and compensation for matrix effects when compared to non-deuterated, structurally analogous internal standards. While the initial cost of a deuterated standard may be higher, the enhanced data quality, reduced need for repeat analyses, and increased confidence in results provide a significant return on investment for critical drug development studies.

References

A Comparative Guide to the Bioanalytical Assay of Nevirapine Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods for the quantification of Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. We will focus on the linearity, accuracy, and precision of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard, and compare its performance with alternative analytical techniques.

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as Nevirapine-d5, is considered the gold standard for the bioanalysis of drugs like Nevirapine.[1][2] This is due to its ability to mimic the analyte throughout the sample preparation and analysis process, correcting for variability and matrix effects, thus ensuring the highest level of accuracy and precision.

While specific data for Nevirapine-d8 was not publicly available, the performance characteristics of assays using other deuterated forms like Nevirapine-d3 and Nevirapine-d5 are presented here as a close surrogate. These assays demonstrate excellent linearity, accuracy, and precision, making them highly reliable for pharmacokinetic and therapeutic drug monitoring studies.

Experimental Protocol: LC-MS/MS Method

A typical experimental workflow for the quantification of Nevirapine in biological matrices using a deuterated internal standard is as follows:

  • Sample Preparation: Plasma, dried blood spots, or other biological samples are first fortified with the deuterated internal standard (e.g., Nevirapine-d5).[1] The proteins in the sample are then precipitated using a solvent like acetonitrile (B52724) or perchloric acid.[3]

  • Extraction: The supernatant, containing Nevirapine and the internal standard, is separated from the precipitated proteins by centrifugation. This extract may be further purified using solid-phase extraction (SPE) for cleaner samples.[2]

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is commonly used to separate Nevirapine and its internal standard from other endogenous components of the matrix.[1]

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and product ions of both Nevirapine and its deuterated internal standard.[2][3]

Below is a diagram illustrating the experimental workflow.

experimental_workflow Experimental Workflow for Nevirapine Assay using a Deuterated Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Addition of Nevirapine-d5 (Internal Standard) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation HPLC HPLC Separation (C18 Column) Centrifugation->HPLC Supernatant Injection MSMS Tandem Mass Spectrometry (MRM) HPLC->MSMS Data_Analysis Data Analysis (Peak Area Ratios) MSMS->Data_Analysis

Nevirapine Assay Workflow
Performance Characteristics

The following tables summarize the performance data from validated LC-MS/MS assays for Nevirapine using a deuterated internal standard.

Table 1: Linearity of Nevirapine LC-MS/MS Assay

ParameterPerformanceReference
Calibration Range25 - 10,000 ng/mL[3]
50 - 10,000 ng/mL[1]
37.5 - 5991 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]

Table 2: Accuracy of Nevirapine LC-MS/MS Assay

Quality Control LevelAccuracy (% Bias or % Nominal)Reference
Low93.3% - 113.4%[1]
Medium93.3% - 113.4%[1]
High93.3% - 113.4%[1]
Overall99.33%[2]

Table 3: Precision of Nevirapine LC-MS/MS Assay

Quality Control LevelPrecision (% CV)Reference
Intra-assay< 10%[3]
Inter-assay< 10%[3]
Overall1.9% - 12.0%[1]
1.03%[2]

Alternative Analytical Methods

While LC-MS/MS with a deuterated internal standard offers the highest sensitivity and specificity, other methods are also available for the quantification of Nevirapine. These can be viable alternatives, particularly in resource-limited settings.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more widely available and less expensive technique compared to LC-MS/MS.[4] This method can provide reliable quantification of Nevirapine, especially at the therapeutic concentrations typically found in patient samples.[4]

Table 4: Performance Comparison of Analytical Methods for Nevirapine

ParameterLC-MS/MS with Deuterated ISHPLC-UVUV-Spectrophotometry
Linearity Range 25 - 10,000 ng/mL[3]500 - 15,000 ng/mL[4]10 - 60 µg/mL[5]
Accuracy Excellent (typically < 15% bias)[1]Good (-9.70% to +12.0%)[6]Good (98.8% - 99.7% recovery)[5]
Precision Excellent (typically < 15% CV)[1]Good (+1.92% to +9.69%)[6]Good (< 2% RSD)[5]
Sensitivity Very HighModerateLow
Specificity Very HighModerateLow
Cost HighModerateLow
Internal Standard Deuterated AnalogNon-deuterated Analog (e.g., Indinavir)[7]Not typically used
UV-Spectrophotometry

For the analysis of bulk drug or pharmaceutical formulations, a simple UV spectrophotometric method can be employed. This technique is rapid, cost-effective, and suitable for quality control purposes where high sensitivity is not a primary requirement.[5]

Conclusion

The choice of analytical method for Nevirapine quantification depends on the specific application, required sensitivity, and available resources. The LC-MS/MS method with a deuterated internal standard, such as Nevirapine-d5, provides the most accurate and precise results and is the preferred method for clinical and research applications requiring high sensitivity. However, HPLC-UV offers a robust and more accessible alternative for therapeutic drug monitoring in many settings. For basic quality control of bulk drug, UV-spectrophotometry is a simple and economical option. Researchers and drug development professionals should select the method that best fits their analytical needs and laboratory capabilities.

References

Inter-laboratory Comparison for the Quantification of Nevirapine Using a Validated LC-MS/MS Method with Nevirapine-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comprehensive framework for an inter-laboratory comparison of Nevirapine quantification in human plasma using a standardized liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Nevirapine-d8 is employed as the stable isotope-labeled internal standard to ensure high accuracy and precision. The document outlines a detailed experimental protocol, presents a summary of comparative data from three hypothetical laboratories, and includes graphical representations of the workflow and comparative logic. This guide is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology to ensure reliable and reproducible quantification of Nevirapine across different analytical sites.

Introduction

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. Therapeutic drug monitoring of Nevirapine is crucial to optimize dosing, minimize toxicity, and manage drug-drug interactions. The accurate and precise quantification of Nevirapine in biological matrices is therefore of paramount importance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in instrument response, thereby enhancing the robustness of the method.

This guide describes a standardized protocol for Nevirapine quantification and presents data from a simulated inter-laboratory comparison to illustrate the expected performance of the method across different laboratories.

Experimental Protocols

Materials and Reagents
  • Analytes: Nevirapine and this compound (internal standard, IS) reference standards.

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water. Formic acid, analytical grade.

  • Matrix: Drug-free human plasma (K2EDTA).

  • Consumables: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, HPLC vials with inserts.

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Samples
  • Stock Solutions: Prepare primary stock solutions of Nevirapine and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Nevirapine stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve construction.

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate amounts of the Nevirapine working standard solutions into drug-free human plasma to obtain calibration standards at concentrations of 50, 100, 250, 500, 1000, 2500, 5000, and 8000 ng/mL. Prepare quality control samples at low (150 ng/mL), medium (4000 ng/mL), and high (7500 ng/mL) concentrations in a similar manner from a separate weighing of the reference standard.

Sample Preparation
  • Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex mix for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-2.0 min: 20% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 20% B

    • 2.6-3.5 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Nevirapine: m/z 267.1 → 226.1

    • This compound: m/z 275.1 → 234.1

  • Data Analysis: The peak area ratio of Nevirapine to this compound is used for quantification. A weighted (1/x²) linear regression is used to construct the calibration curve.

Inter-laboratory Comparison Data

The following table summarizes the performance data from three independent, hypothetical laboratories that participated in the inter-laboratory comparison study. Each laboratory analyzed the same set of quality control samples in triplicate on three separate days.

Parameter Laboratory 1 Laboratory 2 Laboratory 3 Acceptance Criteria
Linearity (r²) 0.99850.99910.9979≥ 0.995
Lower Limit of Quantification (LLOQ) 50 ng/mL50 ng/mL50 ng/mLS/N ≥ 10, Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV)
LQC (150 ng/mL)4.2%3.8%5.1%≤ 15%
MQC (4000 ng/mL)2.8%2.5%3.3%≤ 15%
HQC (7500 ng/mL)2.1%1.9%2.6%≤ 15%
Inter-day Precision (%CV)
LQC (150 ng/mL)5.5%4.9%6.2%≤ 15%
MQC (4000 ng/mL)3.6%3.1%4.0%≤ 15%
HQC (7500 ng/mL)2.9%2.5%3.2%≤ 15%
Accuracy (% Bias)
LQC (150 ng/mL)+3.5%-2.8%+4.1%± 15%
MQC (4000 ng/mL)+1.8%-1.2%+2.5%± 15%
HQC (7500 ng/mL)-0.9%+0.5%-1.7%± 15%
Mean Recovery 92.5%94.1%91.8%Consistent and reproducible

Visualizations

Experimental Workflow

G Figure 2: Logic of Inter-laboratory Comparison cluster_l1 Lab 1 Analysis cluster_l2 Lab 2 Analysis cluster_l3 Lab 3 Analysis central_repo Central Sample Repository (Blinded QCs) lab1 Laboratory 1 central_repo->lab1 Distribute lab2 Laboratory 2 central_repo->lab2 Samples lab3 Laboratory 3 central_repo->lab3 l1_protocol Standardized Protocol lab1->l1_protocol l2_protocol Standardized Protocol lab2->l2_protocol l3_protocol Standardized Protocol lab3->l3_protocol l1_results Results 1 (Accuracy, Precision) l1_protocol->l1_results data_comp Data Comparison and Method Performance Evaluation l1_results->data_comp l2_results Results 2 (Accuracy, Precision) l2_protocol->l2_results l2_results->data_comp l3_results Results 3 (Accuracy, Precision) l3_protocol->l3_results l3_results->data_comp

References

Deuteration of Nevirapine: A Comparative Analysis of Metabolic Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic profiles of Nevirapine (B1678648) and its deuterated analogue, 12-D3-Nevirapine. The inclusion of supporting experimental data, detailed methodologies, and visual diagrams aims to offer an objective assessment for research and drug development purposes.

Introduction to Nevirapine and the Rationale for Deuteration

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection.[1][2] The drug undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[1][3][4][5] This metabolic process leads to the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxynevirapine (B42632), which are subsequently conjugated, mainly through glucuronidation, for excretion.[1][6]

The formation of the 12-hydroxy-nevirapine (12-OHNVP) metabolite has been linked to the hepatotoxicity associated with Nevirapine.[7][8] Deuteration, the strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium, has emerged as a promising strategy to alter drug metabolism.[9][10][11] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[10][11] By selectively deuterating the 12-methyl group of Nevirapine (12-D3NVP), the rate of formation of the 12-OHNVP metabolite can be significantly reduced, potentially leading to an improved safety profile.[7][12][13]

Comparative Metabolic Profiles

The deuteration of Nevirapine at the 12th position leads to a significant alteration in its metabolic pathway, primarily characterized by a decrease in the formation of the 12-hydroxy metabolite and a potential "metabolic switching" towards other metabolic routes.

Table 1: Comparison of 12-Hydroxy-Nevirapine (12-OHNVP) Formation
ParameterNevirapine (NVP)12-D3-Nevirapine (12-D3NVP)Fold Change (NVP/12-D3NVP)Reference
12-OHNVP Formation in Human Hepatocytes HighSignificantly Reduced10.6[7][8]
12-OHNVP Formation in Mouse Hepatocytes HighSignificantly Reduced4.6[7][8]
Kinetic Isotope Effect (Human Liver Microsomes) -10.1-[7][8]
Table 2: Evidence of Metabolic Switching with 12-D3-Nevirapine
ObservationImpact of DeuterationReference
Glucuronidated and Glutathione-Conjugated Metabolites Increased formation observed in mouse hepatocytes.[7][8]
2-Hydroxy and Glutathione Metabolites Increased formation, indicating a metabolic shift.[13][14]
CYP3A4 Activity A 2.6-fold increase in CYP3A4 1'-hydroxylation was observed with 100 μM 12-d3-NVP treatment.[13][14]
Table 3: Impact on Hepatocyte Viability
TreatmentEffect on Cell Death (Mouse Hepatocytes)Reference
Nevirapine (NVP)Baseline[7][8]
12-D3-Nevirapine (12-D3NVP)30% reduction compared to NVP.[7][8]

Experimental Protocols

The following methodologies were employed in the studies assessing the metabolic profiles of Nevirapine and 12-D3-Nevirapine.

In Vitro Metabolism in Hepatocytes
  • Cell Culture: Cryopreserved primary human hepatocytes and fresh primary mouse hepatocytes were used.

  • Treatment: Hepatocytes were incubated with either Nevirapine or 12-D3-Nevirapine (typically at concentrations of 10 μM or 400 μM) for specified durations (e.g., 24 or 48 hours).

  • Metabolite Analysis: The culture medium was collected, and metabolites were extracted. Ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS) with Orbitrap detection was used for the identification and quantification of metabolites.[12]

Kinetic Isotope Effect in Human Liver Microsomes
  • Incubation: Human liver microsomes were incubated with either Nevirapine or 12-D3-Nevirapine.

  • Analysis: The rate of formation of 12-OHNVP was measured over time to determine the kinetic isotope effect, which is the ratio of the rate of the reaction with the non-deuterated substrate to the rate with the deuterated substrate.[7][8]

Hepatocyte Viability Assay
  • Treatment: Primary mouse hepatocytes were treated with high concentrations (e.g., 400 μM) of Nevirapine or 12-D3-Nevirapine.

  • Assessment of Cell Death: Cell viability was assessed using established methods to quantify the extent of drug-induced cytotoxicity.[7][8]

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of Nevirapine and the experimental workflow for assessing the impact of deuteration.

Metabolic Pathway of Nevirapine

Nevirapine_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism NVP Nevirapine M2OH 2-Hydroxy-NVP NVP->M2OH CYP3A4 M3OH 3-Hydroxy-NVP NVP->M3OH CYP2B6 M8OH 8-Hydroxy-NVP NVP->M8OH CYP3A4, CYP2D6 M12OH 12-Hydroxy-NVP NVP->M12OH CYP3A4 Glucuronides Glucuronidated Metabolites M2OH->Glucuronides M3OH->Glucuronides M8OH->Glucuronides M12OH->Glucuronides

Caption: Phase I and Phase II metabolic pathways of Nevirapine.

Impact of Deuteration on Nevirapine Metabolism

Deuteration_Impact cluster_nvp Nevirapine Metabolism cluster_d3nvp 12-D3-Nevirapine Metabolism NVP Nevirapine NVP_M12OH 12-Hydroxy-NVP NVP->NVP_M12OH CYP3A4 NVP_Other Other Metabolites NVP->NVP_Other D3NVP 12-D3-Nevirapine D3NVP_M12OH 12-Hydroxy-NVP (Reduced) D3NVP->D3NVP_M12OH CYP3A4 (Slowed) D3NVP_Other Other Metabolites (Increased) D3NVP->D3NVP_Other Metabolic Switching

Caption: Deuteration slows 12-OHNVP formation, enhancing other pathways.

Experimental Workflow for Comparative Metabolism

Experimental_Workflow start Start hepatocytes Primary Human/Mouse Hepatocytes start->hepatocytes microsomes Human Liver Microsomes start->microsomes treatment Incubate with NVP or 12-D3NVP hepatocytes->treatment microsomes->treatment analysis uHPLC-MS/MS Metabolite Analysis treatment->analysis viability Hepatocyte Viability Assay treatment->viability data Quantitative Data (Metabolite Levels) analysis->data results Comparative Metabolic Profile data->results viability->results

Caption: Workflow for comparing NVP and 12-D3NVP metabolism.

Conclusion

The deuteration of Nevirapine at the 12-methyl position has a pronounced impact on its metabolic profile. Experimental data consistently demonstrates a significant reduction in the formation of the 12-hydroxynevirapine metabolite, which is implicated in drug-induced hepatotoxicity. This reduction is accompanied by a "metabolic switching" phenomenon, leading to an increased flux through other metabolic pathways, such as glucuronidation and the formation of other hydroxylated metabolites. The observed decrease in hepatocyte death with 12-D3-Nevirapine further supports the potential of this deuteration strategy to enhance the safety profile of Nevirapine. These findings provide a strong rationale for further investigation of deuterated Nevirapine as a potentially safer alternative for the treatment of HIV-1.

References

Deuteration of Nevirapine at the 12-Position Alters Metabolic Profile in Liver Microsomes, Reducing Formation of Key Metabolite Implicated in Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the metabolism of the antiretroviral drug Nevirapine (B1678648) and its deuterated analog, Nevirapine-d8, in liver microsomes reveals a significant shift in metabolite production. This alteration, primarily a reduction in the formation of 12-hydroxy-nevirapine, is attributed to a kinetic isotope effect and has implications for potentially mitigating the drug's associated hepatotoxicity.

Nevirapine, a non-nucleoside reverse transcriptase inhibitor, is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2B6 playing crucial roles.[1][2] The metabolic process involves the formation of several hydroxylated metabolites, including 2-, 3-, 8-, and 12-hydroxy-nevirapine, which are then further conjugated for excretion.[1][3][4] A key pathway in Nevirapine's metabolism, however, involves the formation of a reactive quinone methide intermediate from the 12-methyl group, a process predominantly catalyzed by CYP3A4.[5][6][7] This reactive metabolite is implicated in the idiosyncratic hepatotoxicity associated with Nevirapine.

Strategic deuteration of the 12-methyl group to create this compound (12-d3-NVP) has been investigated as a method to alter its metabolic fate and reduce the formation of the toxic intermediate.[6][8] Studies utilizing human liver microsomes have demonstrated the significant impact of this isotopic substitution.

Comparative Metabolic Profile of Nevirapine and this compound

The substitution of hydrogen with deuterium (B1214612) at the 12-position of Nevirapine leads to a pronounced kinetic isotope effect, slowing the rate of oxidation at this site. This directly results in a substantial decrease in the formation of the 12-hydroxy-nevirapine (12-OHNVP) metabolite.

ParameterNevirapineThis compound (12-d3-NVP)Fold Change (NVP vs. NVP-d8)Source
12-OHNVP Formation in Human Hepatocytes -Decreased10.6-fold decrease[8][9][10]
12-OHNVP Formation in Mouse Hepatocytes -Decreased4.6-fold decrease[8][9]
Kinetic Isotope Effect (Human Liver Microsomes) -10.1-[8][9][10]
Glutathione-Conjugated Metabolites -Increased3.0-fold increase in mouse hepatocytes[10]
CYP3A4 Inactivation (KI) 31 µMNot explicitly stated, but inactivation observed-[5][6]
CYP3A4 Inactivation (kinact) 0.029 min-1Not explicitly stated, but inactivation observed-[5][6]
CYP3A4 mRNA Induction (at 100 µM) Comparable to NVP-d8Comparable to NVP-[6][11]
CYP2B6 mRNA Induction (at 100 µM) Comparable to NVP-d8Comparable to NVP-[6][11]

Note: Some data was generated in hepatocytes, which include both microsomal and cytosolic enzymes, but the primary metabolism of Nevirapine to its hydroxylated metabolites occurs in the microsomes.

Interestingly, the reduction in 12-OHNVP formation is accompanied by a metabolic shift, leading to an increase in the formation of glutathione-conjugated metabolites.[10] This suggests that while the primary oxidation pathway is slowed, the drug may be shunted towards other metabolic routes. Despite the altered metabolite profile, both Nevirapine and this compound appear to have a comparable effect on the induction of CYP3A4 and CYP2B6 mRNA levels.[6][11]

Experimental Protocols

In Vitro Metabolism Assay in Human Liver Microsomes

This protocol outlines the general procedure for assessing the metabolism of Nevirapine and this compound in human liver microsomes.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL), the test compound (Nevirapine or this compound, e.g., 1-100 µM), and phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) to the desired pre-incubation volume.[12][13]

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12] Control incubations should be performed without the NADPH-regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).[13]

  • Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical purposes.[12]

  • Sample Processing: Centrifuge the terminated reaction mixture to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Glutathione (B108866) (GSH) Trapping Assay

This assay is designed to detect and identify reactive metabolites by trapping them with glutathione.

  • Incubation Setup: Follow the general procedure for the in vitro metabolism assay described above, with the addition of glutathione (GSH) to the incubation mixture at a final concentration of typically 1-10 mM.[5]

  • Reaction and Termination: Initiate the reaction with the NADPH-regenerating system and proceed with the incubation and termination steps as previously described.

  • Analysis: Analyze the supernatant by LC-MS/MS, specifically looking for the mass-to-charge ratio (m/z) corresponding to the expected GSH-conjugate of the reactive metabolite.

Visualizing the Metabolic Pathway and Experimental Workflow

Nevirapine_Metabolism NVP Nevirapine Met_2OH 2-Hydroxy-NVP NVP->Met_2OH CYP3A4 Met_3OH 3-Hydroxy-NVP NVP->Met_3OH CYP2B6 Met_12OH 12-Hydroxy-NVP NVP->Met_12OH CYP3A4 QM Quinone Methide (Reactive Intermediate) NVP->QM NVPd8 This compound Met_12OHd8 12-Hydroxy-NVP-d8 NVPd8->Met_12OHd8 CYP3A4 (Reduced Rate) Glucuronides Glucuronidated Metabolites Met_2OH->Glucuronides Met_3OH->Glucuronides Met_12OH->Glucuronides GSH_Adduct GSH Adduct QM->GSH_Adduct GSH

Caption: Metabolic pathway of Nevirapine and the impact of deuteration.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - Nevirapine or this compound - Buffer B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C (Time Course) C->D E Terminate Reaction (Cold Solvent + Internal Standard) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G

Caption: Workflow for comparative metabolism study in liver microsomes.

References

Safety Operating Guide

Immediate Safety and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of Nevirapine-d8 is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. As a deuterated analog of a pharmaceutical compound, this compound requires handling as a non-hazardous pharmaceutical waste, with specific procedures to prevent environmental contamination.

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Handle this compound in a well-ventilated area or under a fume hood to avoid inhalation of any dust or aerosols.[2][3]

Key Hazard Information:

  • Human Health: Harmful if swallowed.[4] May cause skin irritation or an allergic skin reaction.[2][3]

  • Environmental Health: Harmful to aquatic life with long-lasting effects.[4] It is imperative to prevent this substance from entering sewer systems or waterways.

**Step-by-Step Disposal Protocol

The recommended disposal method for this compound and materials contaminated with it is incineration through a licensed waste disposal service.[5] This substance should not be disposed of in regular trash or poured down the drain.

  • Segregation of Waste:

    • At the point of generation, immediately segregate this compound waste from all other waste streams (e.g., regular trash, biohazardous waste, radioactive waste).

    • Use dedicated waste containers for pharmaceutical waste. These are often white with blue lids.[5]

  • Containerization of Waste:

    • Solid Waste: Place all solid materials contaminated with this compound, such as weighing papers, contaminated gloves, pipette tips, and vials, into a securely sealed plastic bag. Place this bag into the designated pharmaceutical waste container.

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled container.[6] Do not mix with other chemical waste unless permitted by your institution's environmental health and safety (EHS) office.

    • Empty Product Containers: If the original this compound container is completely empty (no freestanding liquids or solid residue), deface or remove the label.[7] It may then be disposed of in the regular trash. If there is residue, rinse the container with a suitable solvent, collect the rinsate as chemical waste, and then dispose of the container.[7]

  • Labeling:

    • Clearly label the waste container with "Pharmaceutical Waste for Incineration" and specify the contents, including "this compound".[5]

    • Ensure the label includes the date of waste accumulation and the laboratory or researcher's name.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from public access and incompatible materials.[1][8]

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Final Disposal:

    • Arrange for pickup of the pharmaceutical waste through your institution's EHS department or a contracted, licensed chemical waste disposal company.

    • Maintain meticulous records of all pharmaceutical waste disposal activities for regulatory compliance.[9]

Disposal Summary

The following table summarizes the essential do's and don'ts for the proper disposal of this compound.

ActionDoDon't
PPE Wear gloves, safety glasses, and a lab coat.Handle with bare hands.
Segregation Segregate as non-RCRA pharmaceutical waste.[5][10]Mix with regular trash, sharps, or biohazardous waste.
Solid Waste Collect in a labeled, sealed container for incineration.Throw contaminated items in the general laboratory trash.
Liquid Waste Collect in a labeled, leak-proof container for incineration.Pour down the sink or into any drain.
Disposal Route Use a licensed waste disposal service for incineration.[5]Dispose of in a landfill.[11]
Empty Vials Deface the label and dispose of in regular trash only if completely empty and clean.[7]Discard containers with residue in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G start Generate this compound Waste waste_type What is the waste type? start->waste_type solid Solid Waste (gloves, vials, etc.) waste_type->solid Solid liquid Liquid Waste (solutions) waste_type->liquid Liquid container Empty Stock Container waste_type->container Container collect_solid Place in sealed bag solid->collect_solid collect_liquid Collect in sealed, leak-proof container liquid->collect_liquid is_clean Is it completely empty and clean? container->is_clean rinse Rinse with solvent, collect rinsate as liquid waste is_clean->rinse No trash Deface label, dispose in regular trash is_clean->trash Yes pharm_waste Place in designated Pharmaceutical Waste Container for Incineration collect_solid->pharm_waste collect_liquid->pharm_waste end Arrange for pickup by licensed waste disposal service pharm_waste->end rinse->collect_liquid

Caption: this compound Disposal Decision Workflow.

References

Essential Safety and Logistics for Handling Nevirapine-d8

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

Key Hazard Information

Nevirapine is classified as harmful if swallowed and presents a long-term hazard to aquatic life.[1][2] Due to its biological activity, it should be handled with care to prevent exposure. The deuterated form, Nevirapine-d8, is presumed to share these characteristics.

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute toxicity - oral 4Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Harmful to aquatic life with long lasting effectsAquatic Chronic 3Avoid release to the environment.[1]
May cause skin and eye irritationSkin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A)Wear protective gloves/protective clothing/eye protection/face protection.[1]
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[1]
Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary control measure to protect laboratory personnel from exposure.[3] All PPE should be selected based on a thorough risk assessment.[4]

TaskRecommended PPE
Handling unopened containers - Single pair of nitrile gloves
Weighing and preparing solutions (in a ventilated enclosure) - Double pair of chemotherapy-rated gloves (ASTM D6978)[5] - Disposable, back-fastening gown made of low-permeability fabric[5] - Safety glasses with side shields or goggles[6] - Surgical mask
Administering the compound - Double pair of chemotherapy-rated gloves[3] - Disposable gown[3] - Eye and face protection (face shield preferred if splashing is a risk)[3]
Handling waste and cleaning spills - Industrial thickness gloves (>0.45mm)[7] - Disposable gown - Safety glasses or goggles - Plastic apron[7] - Respiratory protection (e.g., N95) may be required for large spills or aerosols[8]

Operational and Disposal Plans

A structured approach to handling and disposal is essential to minimize risk. The following step-by-step guidance outlines the key procedural stages.

Experimental Workflow: Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Don Appropriate PPE weigh Weigh this compound in a Ventilated Balance Enclosure prep_start->weigh dissolve Dissolve in a Certified Chemical Fume Hood weigh->dissolve administer Administer Compound to System dissolve->administer decontaminate Decontaminate Surfaces administer->decontaminate dispose_solid Dispose of Solid Waste in Labeled Hazardous Waste Container decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste in Labeled Hazardous Waste Container decontaminate->dispose_liquid dispose_ppe Dispose of Contaminated PPE as Hazardous Waste decontaminate->dispose_ppe remove_ppe Doff PPE dispose_ppe->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage or leaks.

    • Store this compound in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][2] The product should be stored in a freezer to maintain quality.[2]

  • Preparation of Solutions :

    • All manipulations of solid this compound should be conducted in a ventilated enclosure, such as a powder containment hood or a Class I biological safety cabinet, to prevent inhalation of the powder.

    • When preparing solutions, work within a certified chemical fume hood.

    • Wear the appropriate PPE as detailed in the table above. Double gloving is recommended.[3]

  • Administration :

    • Use Luer-lock fittings and closed systems where possible to minimize the risk of leakage and aerosol generation during administration.[3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation :

    • All solid waste contaminated with this compound, including weighing papers, pipette tips, and contaminated PPE, must be collected in a designated, clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless permitted by institutional guidelines.[1]

    • All liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Containerization and Storage :

    • Waste containers must be made of a compatible material, be leak-proof, and kept securely closed when not in use.[1]

    • Label containers with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution and local regulations.[1]

    • Store waste containers in a designated, secure area away from general laboratory traffic.[1]

  • Final Disposal :

    • The recommended method for the disposal of Nevirapine is high-temperature incineration at an approved facility.[1] This is the preferred method for cytotoxic and other pharmaceutical wastes to ensure complete destruction.[1]

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

Spill Management

In the event of a spill, prompt and correct action is necessary to mitigate exposure and contamination.

  • Evacuate and Secure the Area :

    • Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE :

    • Wear the PPE designated for cleaning spills (see table above).

  • Contain and Clean the Spill :

    • For solid spills, gently cover with a damp cloth or absorbent paper to avoid raising dust. Carefully scoop the material into a hazardous waste container.

    • For liquid spills, absorb with an inert material (e.g., spill pads, vermiculite) and place it in the hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent, and dispose of all cleaning materials as hazardous waste.

  • Reporting :

    • Report all spills to your institution's Environmental Health and Safety (EHS) department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.